Allopurinol-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
1,5-dihydro(1,2-15N2)pyrazolo[5,4-d](213C)pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i2+1,8+1,9+1 |
InChI Key |
OFCNXPDARWKPPY-ZFKSAQBOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Allopurinol-13C,15N2 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Allopurinol-13C,15N2, a stable isotope-labeled analog of the widely used medication Allopurinol. This document details its chemical properties, structure, and applications, with a focus on its use in quantitative bioanalytical assays. Experimental protocols and relevant metabolic pathways are also described to support its practical implementation in a research setting.
Introduction to this compound
Allopurinol is a xanthine (B1682287) oxidase inhibitor used in the treatment of hyperuricemia and chronic gout.[1] this compound is a stable isotope-labeled version of Allopurinol, where one carbon atom and two nitrogen atoms in the molecule have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Allopurinol in biological matrices.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Allopurinol, with the exception of the isotopic labeling. The IUPAC name for this compound is 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-6-¹³C-1,2-¹⁵N₂.[1][2]
Chemical Structure:
Quantitative Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄¹³CH₄N₂¹⁵N₂O | [1] |
| Molecular Weight | 139.09 g/mol | [1] |
| Unlabeled CAS Number | 315-30-0 | [1] |
| Purity (by HPLC) | >95% | [3] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in Methanol (B129727) | [4] |
| Storage Temperature | 2-8°C | [1][4] |
Allopurinol Metabolism and Mechanism of Action
Allopurinol reduces the production of uric acid by inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway.[3] This pathway is responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. The isotopically labeled this compound follows the same metabolic pathway and is used to trace and quantify the parent drug.
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Allopurinol in biological samples such as plasma and urine.
General Workflow for Allopurinol Quantification
Detailed LC-MS/MS Protocol for Allopurinol in Human Plasma
This protocol is a composite based on several published methods and should be optimized for specific instrumentation and laboratory conditions.
4.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a precise amount of this compound working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 400 µL of acetonitrile (B52724) containing 1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.2.2. Chromatographic Conditions
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse Plus C18) |
| Mobile Phase | A mixture of methanol and an aqueous buffer (e.g., 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40°C |
4.2.3. Mass Spectrometric Conditions
Mass spectrometry is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Allopurinol | 137.0 | 110.0 |
| This compound | 140.0 | 112.0 |
Note: The exact m/z values for this compound are predicted based on the known fragmentation of Allopurinol and the mass increase from the isotopic labels. These should be confirmed experimentally.
Conclusion
This compound is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of Allopurinol in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and instrument response, leading to reliable pharmacokinetic and clinical data. The information and protocols provided in this guide serve as a starting point for the implementation of this compound in laboratory settings.
References
An In-depth Technical Guide to the Synthesis and Purification of Allopurinol-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Allopurinol-¹³C,¹⁵N₂. This labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. This document details the synthetic route, purification protocols, and presents relevant data in a structured format for ease of reference.
Introduction
Allopurinol is a xanthine (B1682287) oxidase inhibitor used in the treatment of hyperuricemia and gout. The isotopically labeled version, Allopurinol-¹³C,¹⁵N₂, is chemically identical to the parent drug but contains a heavy carbon-13 isotope at the 6-position of the pyrimidine (B1678525) ring and two nitrogen-15 (B135050) isotopes in the pyrazole (B372694) ring. This labeling provides a distinct mass signature, allowing for its precise detection and quantification in complex biological matrices without altering its chemical properties.
Synthesis of Allopurinol-¹³C,¹⁵N₂
The synthesis of Allopurinol-¹³C,¹⁵N₂ is a multi-step process that requires the use of isotopically labeled starting materials. The general and widely established synthetic route for Allopurinol is adapted for the incorporation of the stable isotopes.
2.1. Synthetic Pathway
The most common pathway for the synthesis of Allopurinol involves the condensation of a hydrazine (B178648) derivative with a cyano-containing compound, followed by cyclization. To produce Allopurinol-¹³C,¹⁵N₂, labeled precursors such as Hydrazine-¹⁵N₂ and a ¹³C-labeled cyclizing agent are required. A plausible synthetic scheme is outlined below.
An In-depth Technical Guide to the Physical and Chemical Properties of Allopurinol-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone in the management of hyperuricemia and its associated conditions, most notably gout.[1][2][3] Its mechanism of action lies in the inhibition of xanthine (B1682287) oxidase, a crucial enzyme in the purine (B94841) catabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[4][5] The isotopically labeled analog, Allopurinol-13C,15N2, serves as an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its endogenous counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.
Physical and Chemical Properties
The introduction of stable isotopes (¹³C and ¹⁵N) results in a negligible change in the physicochemical properties of the molecule compared to the unlabeled Allopurinol. Therefore, many of the physical and chemical characteristics of Allopurinol can be considered representative for its isotopically labeled form.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Identifiers | ||
| Chemical Name | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-6-¹³C-1,2-¹⁵N₂ | [6] |
| Unlabeled CAS Number | 315-30-0 | [1] |
| Molecular Properties | ||
| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O | [1] |
| Molecular Weight | 139.09 g/mol | [1] |
| Physical Properties | ||
| Appearance | Off-white solid | [7] |
| Melting Point | >350 °C (for unlabeled Allopurinol) | [8] |
| Solubility | Soluble in Methanol (MeOH) | [7] |
| Sparingly soluble in water and alcohol | [9][10] | |
| pKa | 10.2 (for unlabeled Allopurinol) | [8][9] |
| Quality and Storage | ||
| Purity (by HPLC) | >95% | [1] |
| Storage Temperature | +4°C | [1] |
Mechanism of Action and Metabolic Pathway
Allopurinol is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[3] It is metabolized in the liver to its active metabolite, oxypurinol (B62819) (or alloxanthine), which is also an inhibitor of xanthine oxidase but has a much longer half-life.[2] The inhibition of this enzyme leads to a decrease in the production of uric acid, thereby preventing its deposition in tissues and the subsequent inflammatory response characteristic of gout.[4]
Experimental Protocols
The quantification of Allopurinol and its metabolites in biological matrices is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[10] this compound is an ideal internal standard for these assays due to its similar chemical behavior and distinct mass.
General Workflow for Quantitative Analysis
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemwhat.com [chemwhat.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopurinol (UK PID) [inchem.org]
- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Allopurinol-13C,15N2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of stable isotope-labeled allopurinol (B61711), specifically Allopurinol-13C,15N2 and its metabolite Oxypurinol-13C,15N2, as internal standards in quantitative bioanalysis. The use of such standards is paramount for achieving the accuracy and precision required in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind using this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the stable isotope-labeled (SIL) compound is added to a biological sample at the beginning of the analytical process.[1] Because the SIL internal standard is chemically identical to the analyte (allopurinol), it experiences the same physical and chemical variations during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, any losses or variations are effectively normalized, leading to highly accurate and precise quantification.[1]
Stable isotope labeling with ¹³C and ¹⁵N is considered superior to deuterium (B1214612) labeling (e.g., allopurinol-d2) for several reasons. The carbon-13 and nitrogen-15 (B135050) isotopes introduce a minimal change in the molecule's physicochemical properties, ensuring virtually identical chromatographic retention times and ionization efficiencies to the unlabeled analyte. This co-elution is critical for compensating for matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the analyte. Furthermore, the ¹³C-C and ¹⁵N-C bonds are highly stable, eliminating the risk of isotope exchange that can sometimes occur with deuterium labels, particularly on heteroatoms.
Allopurinol Metabolism and the Role of Oxypurinol (B62819)
Allopurinol is a cornerstone in the management of hyperuricemia and gout.[2] It acts as an inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[3] However, allopurinol itself is rapidly metabolized in the liver to its major active metabolite, oxypurinol (also known as alloxanthine).[3] This conversion is primarily carried out by aldehyde oxidase.[4] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than allopurinol, contributing substantially to the therapeutic effect.[2][5] Therefore, the accurate quantification of both allopurinol and oxypurinol is often necessary for a complete pharmacokinetic profile. For this reason, stable isotope-labeled oxypurinol, such as Oxypurinol-13C,15N2, is also a critical tool for bioanalysis.[6]
References
The Isotopic Sentinel: A Technical Guide to the Purity and Stability of Allopurinol-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Allopurinol-¹³C,¹⁵N₂, a critical tool in pharmacokinetic and metabolic research. Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by inhibiting the enzyme xanthine (B1682287) oxidase.[1][2][3] The use of its stable isotope-labeled counterpart, Allopurinol-¹³C,¹⁵N₂, allows for precise quantification in biological matrices, circumventing challenges associated with endogenous interference and matrix effects. This guide delves into the analytical methodologies for assessing its isotopic integrity and stability profile, complete with detailed experimental protocols and representative data.
Isotopic Purity Assessment
The isotopic purity of Allopurinol-¹³C,¹⁵N₂ is paramount for its function as an internal standard in quantitative bioanalysis. High-resolution liquid chromatography-mass spectrometry (LC-MS) is the definitive technique for determining the isotopic distribution and confirming the enrichment of ¹³C and ¹⁵N isotopes.
Representative Isotopic Purity Data
The following table represents typical isotopic purity data for a batch of synthesized Allopurinol-¹³C,¹⁵N₂. The analysis is performed using high-resolution mass spectrometry to resolve the different isotopologues.
| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) | Isotopic Contribution (%) |
| M (Unlabeled) | 136.0440 | 136.0438 | 0.15 | 0.15 |
| M+1 | 137.0473 | 137.0471 | 0.25 | 0.10 (from natural abundance ¹³C) |
| M+2 | 138.0444 | 138.0442 | 0.80 | 0.05 (from natural abundance ¹³C, ¹⁵N) |
| **M+3 (Allopurinol-¹³C,¹⁵N₂) ** | 139.0415 | 139.0413 | 98.80 | 98.80 |
Note: This data is representative and may vary between synthesis batches. The isotopic contribution from natural abundance isotopes in the M+1 and M+2 peaks of the labeled compound is accounted for in the purity calculation.
Experimental Protocol for Isotopic Purity Determination by LC-MS
This protocol outlines a general procedure for the determination of the isotopic purity of Allopurinol-¹³C,¹⁵N₂ using a high-resolution LC-MS system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
1.2.1. Materials and Reagents
-
Allopurinol-¹³C,¹⁵N₂ sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Unlabeled Allopurinol reference standard
1.2.2. Sample Preparation
-
Prepare a stock solution of Allopurinol-¹³C,¹⁵N₂ in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.
-
Prepare a similar working solution of unlabeled Allopurinol as a reference.
1.2.3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
1.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 100-200
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
1.2.5. Data Analysis
-
Acquire the full scan mass spectra for both the labeled and unlabeled allopurinol samples.
-
From the full scan data, extract the ion chromatograms (EICs) for the theoretical m/z values of the different isotopologues of allopurinol.
-
Integrate the peak areas of the EICs for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity of the Allopurinol-¹³C,¹⁵N₂.
Workflow for Isotopic Purity Analysis
Stability Assessment
The stability of Allopurinol-¹³C,¹⁵N₂ is a critical parameter to ensure the accuracy of quantitative studies over time. Stability-indicating methods are designed to separate the intact drug from any potential degradation products. Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation pathways.
Representative Stability Data (Forced Degradation)
The following table summarizes representative data from a forced degradation study on Allopurinol-¹³C,¹⁵N₂. The data is presented as the percentage of the initial concentration remaining after exposure to various stress conditions. It is assumed that the degradation pathways for the isotopically labeled compound are analogous to those of unlabeled allopurinol.[4][5][6][7][8]
| Stress Condition | Duration | Temperature | % Recovery of Allopurinol-¹³C,¹⁵N₂ | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 80 °C | 85.2% | Allopurinol Impurity A |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 80 °C | 88.5% | Allopurinol Impurity B |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp | 92.1% | Oxidized derivatives |
| Thermal Degradation | 48 hours | 105 °C | 97.8% | Minor unidentified peaks |
| Photolytic Degradation (UV light) | 72 hours | Room Temp | 96.5% | Minor unidentified peaks |
Experimental Protocol for Stability-Indicating HPLC Method
This protocol describes a stability-indicating HPLC method suitable for assessing the stability of Allopurinol-¹³C,¹⁵N₂.
2.2.1. Materials and Reagents
-
Allopurinol-¹³C,¹⁵N₂ sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (B78521) (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2.2.2. Forced Degradation Study
-
Acid Hydrolysis: Dissolve Allopurinol-¹³C,¹⁵N₂ in 0.1 M HCl and heat at 80°C.
-
Base Hydrolysis: Dissolve Allopurinol-¹³C,¹⁵N₂ in 0.1 M NaOH and heat at 80°C.
-
Oxidative Degradation: Dissolve Allopurinol-¹³C,¹⁵N₂ in 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid Allopurinol-¹³C,¹⁵N₂ to 105°C in a hot air oven.
-
Photolytic Degradation: Expose a solution of Allopurinol-¹³C,¹⁵N₂ to UV light (254 nm).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
2.2.3. High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (20 mM, pH 3.0) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2.2.4. Data Analysis
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Allopurinol-¹³C,¹⁵N₂ peak.
-
Calculate the percentage of the remaining Allopurinol-¹³C,¹⁵N₂ by comparing the peak area to that of an unstressed control sample.
Mechanism of Action and Metabolic Pathway
Allopurinol is a structural analog of hypoxanthine (B114508).[9] It is metabolized in the liver to its active metabolite, oxypurinol (B62819).[10] Both allopurinol and oxypurinol are inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][3] By inhibiting this enzyme, allopurinol reduces the production of uric acid.[2]
Allopurinol Metabolic and Signaling Pathway
Conclusion
Allopurinol-¹³C,¹⁵N₂ is a high-fidelity internal standard essential for the accurate quantification of allopurinol and its active metabolite, oxypurinol, in complex biological matrices. This guide has provided an in-depth overview of the methodologies required to ascertain its isotopic purity and stability. The detailed experimental protocols for LC-MS and HPLC analysis, along with representative data, offer a robust framework for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The visualization of the metabolic pathway further contextualizes the critical role of this labeled compound in advancing our understanding of allopurinol's therapeutic action. Adherence to these analytical principles will ensure the generation of reliable and reproducible data in preclinical and clinical research.
References
- 1. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. [PDF] FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. zenodo.org [zenodo.org]
- 8. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
The Analytical Edge: A Technical Guide to Allopurinol-13C,15N2 vs. Deuterated Allopurinol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For a drug like allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, the choice of an appropriate internal standard for mass spectrometry-based assays is a critical determinant of data quality.[1] This technical guide provides an in-depth comparison of two stable isotope-labeled internal standards for allopurinol: the heavy-atom labeled Allopurinol-13C,15N2 and the more commonly used deuterated allopurinol.
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative bioanalysis, prized for its ability to correct for variations in sample preparation, matrix effects, and instrument response.[2] The central principle of this technique is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the initial stage of analysis. Since the labeled internal standard is chemically identical to the analyte, it experiences the same analytical variations, ensuring a highly accurate measurement of the analyte-to-internal standard ratio.[2]
Performance Comparison: A Head-to-Head Look
The primary advantages of using a 13C- and 15N-labeled internal standard over a deuterated one lie in its superior isotopic stability and identical chromatographic behavior.[2] Deuterium (B1214612), due to its significant mass difference compared to hydrogen, can sometimes lead to a chromatographic isotope effect, where the deuterated standard elutes slightly earlier or later than the unlabeled analyte.[2][3] This can result in differential matrix effects and compromise the accuracy of quantification. Furthermore, deuterium atoms, particularly those in certain chemical environments, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, which can impact the isotopic purity of the standard and, consequently, the accuracy of the assay.[2] In contrast, 13C and 15N isotopes are integrated into the core structure of the molecule, rendering them highly stable and not prone to exchange.[2]
The following tables summarize the quantitative performance data from a validated LC-MS/MS method using deuterated allopurinol (Allopurinol-d2) for the simultaneous analysis of allopurinol and its active metabolite, oxypurinol (B62819), and the expected performance of a method utilizing Oxypurinol-13C,15N2.
Quantitative Performance of Deuterated Allopurinol (Allopurinol-d2)
| Parameter | Allopurinol | Oxypurinol | Reference |
| Linearity Range (ng/mL) | 60.0 - 6000 | 80.0 - 8000 | [4] |
| Intra-day Precision (%RSD) | 0.43 - 2.43 | 0.43 - 2.43 | [4] |
| Inter-day Precision (%RSD) | 1.23 - 6.42 | 1.23 - 6.42 | [4] |
| Intra-day Accuracy (%) | 94.74 - 97.03 | 94.74 - 97.03 | [4] |
| Inter-day Accuracy (%) | 94.10 - 98.88 | 94.10 - 98.88 | [4] |
| Recovery (%) | 85.36 - 88.92 | 87.18 - 89.47 | [4] |
| IS-Normalized Matrix Factor | 1.003 - 1.030 | 1.003 - 1.030 | [4] |
Expected Quantitative Performance of Oxypurinol-13C,15N2
| Parameter | Expected Value | Reference |
| Linearity Range (ng/mL) | 50 - 5000 | [5] |
| Precision (CV%) | < 15 | [5] |
| Accuracy (%) | 85 - 115 | [5] |
| Recovery (%) | Consistent and reproducible | [2] |
| Matrix Effect (IS-Normalized) | Expected to be closer to 1.000 due to ideal co-elution | [2] |
Experimental Protocols
The following are detailed methodologies for the quantification of allopurinol and oxypurinol in human plasma using a stable isotope-labeled internal standard.
Method 1: Simultaneous Determination of Allopurinol and Oxypurinol using Deuterated Allopurinol (Allopurinol-d2)
1. Sample Preparation [4]
-
To 100 µL of human plasma, add the internal standard solution (Allopurinol-d2).
-
Precipitate proteins by adding 1.0% formic acid in acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography [4]
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: Appropriate for the LC system
3. Mass Spectrometry [4]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Allopurinol: m/z 137.0 → 109.9
-
Oxypurinol: m/z 153.1 → 136.0
-
Allopurinol-d2 (IS): m/z 139.0 → 111.9
-
Method 2: Determination of Oxypurinol using Oxypurinol-13C,15N2
1. Sample Preparation [5]
-
To 100 µL of human plasma, add 25 µL of the working internal standard solution (Oxypurinol-13C,15N2 in 50% methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (Typical Conditions) [6]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 2% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry (Predicted Parameters) [5]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Oxypurinol: 153.1 → 136.0
-
Oxypurinol-13C,15N2 (IS): 156.1 → 139.0
-
Visualizing the Core Concepts
To further elucidate the underlying principles and workflows, the following diagrams are provided.
Caption: Metabolic pathway of allopurinol and its inhibitory action on xanthine oxidase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Role of Allopurinol-13C,15N2 in Advancing Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by inhibiting xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism.[1] To rigorously investigate its pharmacokinetics, pharmacodynamics, and impact on metabolic pathways, highly precise and accurate analytical methods are imperative. This technical guide delves into the critical role of the stable isotope-labeled compound, Allopurinol-13C,15N2, and its primary metabolite, Oxypurinol-13C,15N2, in modern metabolic studies. The incorporation of heavy isotopes (¹³C and ¹⁵N) provides an invaluable tool for researchers, enabling sensitive and specific quantification and offering a potential avenue for tracer studies to elucidate the intricate details of purine metabolism.
Stable isotope labeling has become the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[2] this compound and its metabolite serve as ideal internal standards, as they are chemically identical to the endogenous analytes but distinguishable by their mass. This chemical identity ensures that they co-elute chromatographically and experience the same extraction recovery and ionization efficiency as the unlabeled drug and its metabolite, thereby correcting for variations during sample preparation and analysis.[2][] This guide will provide a comprehensive overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative data.
Core Applications in Metabolic Studies
The primary application of this compound and its labeled metabolite, Oxypurinol-13C,15N2, lies in their use as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technique is fundamental to a variety of metabolic and clinical studies:
-
Pharmacokinetic and Bioequivalence Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of allopurinol is crucial for drug development and regulatory approval. The use of a stable isotope-labeled internal standard is the gold standard for such studies, ensuring the highest level of accuracy and precision in quantifying allopurinol and its active metabolite, oxypurinol (B62819), in biological matrices like plasma and urine.[2][4]
-
Therapeutic Drug Monitoring (TDM): Monitoring the plasma concentrations of oxypurinol, the major active metabolite of allopurinol, is essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing the risk of adverse reactions in patients.[5] LC-MS/MS methods using Oxypurinol-13C,15N2 as an internal standard provide the necessary sensitivity and specificity for reliable TDM.
-
Metabolic Phenotyping: While less documented, this compound can potentially be used as a tracer to investigate inter-individual variations in drug metabolism. By tracking the rate of conversion of labeled allopurinol to labeled oxypurinol, researchers can gain insights into the activity of enzymes like xanthine oxidase and aldehyde oxidase in different patient populations.
-
Drug-Drug Interaction Studies: The co-administration of other drugs can influence the metabolism of allopurinol. Stable isotope-labeled standards are critical in LC-MS/MS methods designed to precisely quantify changes in allopurinol and oxypurinol concentrations when a potentially interacting drug is introduced.[6][7][8]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies utilizing stable isotope dilution LC-MS/MS methods for the analysis of allopurinol and oxypurinol, as well as pharmacokinetic parameters of these compounds.
Table 1: LC-MS/MS Method Validation Parameters for Allopurinol and Oxypurinol Quantification
| Parameter | Allopurinol | Oxypurinol | Reference |
| Linearity Range (ng/mL) | 60.0 - 6000 | 80.0 - 8000 | [9] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 22 | 33 | [10] |
| Intra-day Precision (% RSD) | ≤10.54 | ≤13.98 | [10] |
| Inter-day Precision (% RSD) | ≤10.54 | ≤13.98 | [10] |
| Intra-day Accuracy (%) | 90.40 - 111.21 | 95.16 - 111.13 | [10] |
| Inter-day Accuracy (%) | 90.40 - 111.21 | 95.16 - 111.13 | [10] |
| Recovery (%) | 85.36 - 91.20 | 85.36 - 91.20 | [9] |
| IS-Normalized Matrix Factor | 1.003 - 1.030 | 1.003 - 1.030 | [9] |
Table 2: Pharmacokinetic Parameters of Allopurinol and Oxypurinol in Healthy Adults
| Parameter | Allopurinol | Oxypurinol | Reference |
| Bioavailability (%) | 79 ± 20 | - | [11] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1.5 | 4.5 | [12] |
| Elimination Half-life (t½) (hours) | 1.2 ± 0.3 | 23.3 ± 6.0 | [11] |
| Apparent Oral Clearance (CL/F) (mL/min/kg) | 15.8 ± 5.2 | 0.31 ± 0.07 | [11] |
| Apparent Volume of Distribution (Vd/F) (L/kg) | 1.31 ± 0.41 | 0.59 ± 0.16 | [11] |
| Population Clearance (CL) (L/h/70 kg FFM) | 50 | 0.78 (per 6 L/h creatinine (B1669602) clearance) | [13][14] |
| Population Volume of Distribution (Vd) (L/70 kg FFM) | Central: 11.4, Peripheral: 91 | 41 | [13][14] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the quantification of allopurinol and oxypurinol using a stable isotope-labeled internal standard.
Protocol 1: Quantification of Oxypurinol in Human Plasma using Oxypurinol-13C,15N2 by LC-MS/MS
This protocol is adapted from established methods for the bioanalysis of oxypurinol.[4]
1. Materials and Reagents:
-
Oxypurinol reference standard
-
Oxypurinol-13C,15N2 (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxypurinol and Oxypurinol-13C,15N2 in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with water).
-
Working Standard Solutions: Prepare serial dilutions of the oxypurinol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Dilute the Oxypurinol-13C,15N2 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of, for example, 1 µg/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Oxypurinol-13C,15N2 internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxypurinol: e.g., m/z 153.1 → 136.0 (positive mode)
-
Oxypurinol-13C,15N2: e.g., m/z 156.1 → 138.0 (positive mode)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of oxypurinol in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in metabolic studies.
Conclusion
This compound and its metabolite, Oxypurinol-13C,15N2, are indispensable tools in the field of metabolic research and drug development. Their primary and most critical application is as internal standards in LC-MS/MS methods, which provide the accuracy, precision, and robustness required for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][4] The detailed protocols and quantitative data presented in this guide underscore the established utility of these stable isotope-labeled compounds.
While their use as metabolic tracers for flux analysis is an area that warrants further exploration, the current applications already provide profound insights into the action and disposition of allopurinol. For researchers, scientists, and drug development professionals, leveraging this compound and its labeled metabolite is not just a best practice but a necessity for generating high-quality, reliable data in the study of allopurinol and its effects on human metabolism.
References
- 1. [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Allopurinol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5 Allopurinol Interactions to Watch Out for - GoodRx [goodrx.com]
- 9. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The population pharmacokinetics of allopurinol and oxypurinol in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Allopurinol-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-5-13C-1,3-15N2 | N/A |
| Molecular Formula | C4¹³CH4N2¹⁵N2O | N/A |
| CAS Number | 315-30-0 (for unlabeled Allopurinol) | [1] |
| Physical State | Solid, Powder | [1] |
| Melting Point | >350°C (662°F) | |
| Appearance | White to off-white powder | [1] |
| Odor | Slight |
Hazard Identification and Precautionary Measures
Allopurinol is classified as acutely toxic if swallowed.[2] While specific toxicological data for Allopurinol-13C,15N2 is unavailable, it is prudent to handle it with the same precautions as the unlabeled compound.
Hazard Statements:
Precautionary Statements:
| Category | Statement Code | Statement | Source |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][2] |
| P264 | Wash hands thoroughly after handling. | [1][2] | |
| P270 | Do not eat, drink or smoke when using this product. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [1][2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] | |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | [2] | |
| Storage | P405 | Store locked up. | [1][2] |
| Disposal | P501 | Dispose of contents/container in accordance with local, state, and federal regulations. | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound to minimize exposure and prevent contamination of experiments.
| PPE Type | Specification | Rationale | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the powder. | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected prior to use. | [1][4] |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. | [4] |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust is generated. | To prevent inhalation of the powder. | [3] |
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention. | [2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse. | [2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a doctor. | [4] |
Experimental Protocols and Handling
The primary purpose of using isotopically labeled compounds like this compound is for tracing and metabolic studies.[5][6][7][8] The experimental workflow should be designed to maintain the integrity of the labeled compound and the accuracy of the results.
General Workflow for Handling Isotopically Labeled Compounds:
Key Experimental Considerations:
-
Avoid Contamination: The primary concern when working with stable isotopically labeled compounds is to prevent contamination with the unlabeled ("natural abundance") counterpart. This can be achieved by using dedicated lab equipment (spatulas, glassware, etc.) and maintaining a clean workspace.
-
Accurate Measurement: Precise weighing is critical for quantitative studies. Use a calibrated analytical balance in an enclosure to prevent loss of the compound and user exposure.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
-
Waste Disposal: Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations.[3] Labeled waste should be segregated from other chemical waste.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures for handling this compound.
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate: Clear the area of all personnel.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For a powder, avoid raising dust.
-
Clean-up: Carefully scoop or sweep up the spilled material and place it in a labeled container for disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all equipment used in the clean-up.
-
Report: Report the spill to the appropriate safety personnel.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet for Allopurinol and adhere to their institution's specific safety protocols and guidelines for handling chemical and isotopically labeled compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. medline.com [medline.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. metsol.com [metsol.com]
- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Certificate of Analysis for Allopurinol-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive interpretation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Allopurinol-13C,15N2. A thorough understanding of the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound, which is essential for its use as an internal standard in quantitative bioanalytical studies.[1][2] this compound is the stable isotope-labeled counterpart of Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor used to treat gout and hyperuricemia.[3][4] Its use as an internal standard is vital for achieving accurate and reproducible results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Interpreting Quantitative Data from the Certificate of Analysis
A Certificate of Analysis for a stable isotope-labeled standard like this compound provides critical data verifying its identity, purity, and isotopic enrichment. This information is typically summarized in tables for clarity.
Table 1: Identification and Physicochemical Properties
This section provides fundamental identifying information for the specific lot of the compound.
| Parameter | Typical Specification | Description |
| Product Name | This compound | The common name for the labeled compound. |
| CAS Number | Not available (Unlabeled: 315-30-0) | The unique identifier for the unlabeled chemical substance.[5] |
| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O | Indicates the elemental composition, specifying the location of the stable isotopes.[5][6] |
| Molecular Weight | 139.09 g/mol | The mass of one mole of the labeled substance.[5][6] |
| Appearance | White to Off-White Solid | A qualitative description of the physical state and color of the material. |
Table 2: Quality and Purity Assessment
This section details the critical quantitative data that confirms the quality of the standard. High chemical and isotopic purity are essential for its function as an internal standard.
| Test | Method | Typical Specification | Purpose |
| Chemical Purity | HPLC | ≥98% | Measures the percentage of the desired compound relative to any unlabeled or other chemical impurities.[6] |
| Isotopic Enrichment | Mass Spectrometry (MS) or NMR | ≥99 atom % | Specifies the percentage of the heavy isotopes (¹³C and ¹⁵N) at the labeled positions. |
| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure | Confirms that the chemical structure is correct and consistent with that of Allopurinol.[7] |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Per USP <467> | Quantifies any remaining solvents from the synthesis and purification processes. |
| Water Content | Karl Fischer Titration | ≤1.0% | Measures the amount of water present in the solid material. |
Experimental Protocols for Key Analytical Methods
The specifications listed in a CoA are derived from rigorous analytical testing. The following are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is used to separate this compound from its unlabeled form and any other impurities to determine its chemical purity.[8]
-
Objective: To quantify the purity of the this compound compound by separating it from potential impurities.
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.[9]
-
Procedure:
-
Column: A reversed-phase C18 or C8 column is typically employed for separation.[10][11]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M monobasic ammonium (B1175870) phosphate (B84403) or 0.1 M dipotassium (B57713) phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[10][12] The composition can be run under isocratic (constant) or gradient (varied) conditions.
-
Flow Rate: A typical flow rate is maintained between 1.0 and 1.5 mL/min.[10]
-
Detection: The UV detector is set to a wavelength where allopurinol has strong absorbance, typically around 250-254 nm.[10][12]
-
Analysis: The sample is dissolved in a suitable solvent, injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.
-
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Mass spectrometry is a primary technique for confirming the molecular weight of the labeled compound and determining its isotopic enrichment.[13][14]
-
Objective: To verify the molecular weight and calculate the percentage of isotopic labeling.
-
Instrumentation: A high-resolution mass spectrometer (HR-MS), often coupled with liquid chromatography (LC-MS), is used.[8][13]
-
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC.
-
Ionization: The molecules are ionized, for example, by Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. For this compound, the molecular ion peak will be shifted to a higher m/z value compared to unlabeled allopurinol (m/z ~136.11).[15]
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the fully labeled species (M+3), partially labeled, and unlabeled species are used to calculate the isotopic enrichment.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.
-
Objective: To confirm that the chemical structure of the synthesized compound is identical to that of allopurinol.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR Analysis: A proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared to a reference spectrum of unlabeled allopurinol. This confirms the overall structure and the absence of significant impurities.[7]
-
¹³C-NMR Analysis: A carbon-13 NMR spectrum can be used to confirm the position of the ¹³C label. The signal corresponding to the labeled carbon will be significantly enhanced.[17]
-
Mandatory Visualizations
Diagrams are essential for visualizing complex information such as molecular structures, analytical workflows, and logical processes.
Molecular Structure of this compound
Caption: Molecular structure of Allopurinol with ¹³C and ¹⁵N labeled atoms.
Analytical Certification Workflow
This diagram illustrates the process of certifying a batch of this compound, from synthesis to the final CoA issuance.
Caption: Workflow for the certification of an this compound standard.
CoA Data Interpretation Flowchart
This flowchart provides a logical path for a researcher to follow when evaluating the CoA of a newly received standard.
Caption: Logical workflow for interpreting CoA data to accept or reject a standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allopurinol | 315-30-0 [chemicalbook.com]
- 5. Allopurinol Impurities | SynZeal [synzeal.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. abmole.com [abmole.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpbs.net [ijpbs.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 15. Allopurinol [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Allopurinol in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Allopurinol in human plasma. The method utilizes Allopurinol-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for high-throughput bioanalytical studies. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is ideal for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Allopurinol.
Introduction
Allopurinol is a xanthine (B1682287) oxidase inhibitor widely used in the treatment of hyperuricemia and gout. Accurate measurement of Allopurinol concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a SIL-IS, such as Allopurinol-¹³C,¹⁵N₂, is critical for correcting matrix effects and variability during sample processing and analysis, thereby yielding reliable quantitative results.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Allopurinol in human plasma.
Experimental
Materials and Reagents
-
Allopurinol reference standard
-
Allopurinol-¹³C,¹⁵N₂ (Internal Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 x 4.6 mm) or equivalent
Sample Preparation
A simple and efficient protein precipitation method was used for the extraction of Allopurinol from human plasma.
-
To 100 µL of human plasma, add 25 µL of Allopurinol-¹³C,¹⁵N₂ working solution (1 µg/mL in 50:50 methanol:water).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was achieved using a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
| Allopurinol | 137.0 | 109.9 | 60 | 25 | 10 |
| Allopurinol-¹³C,¹⁵N₂ (IS) | 139.0 | 111.9 | 60 | 25 | 10 |
DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential. Note: These are typical parameters and may require optimization on different instruments.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Allopurinol in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 5 to 5000 ng/mL. The lower limit of quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | r² |
| Allopurinol | 5 - 5000 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, Low QC, Mid QC, and High QC. The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤15 | 85-115 | ≤15 | 85-115 |
| Low QC | 15 | ≤15 | 85-115 | ≤15 | 85-115 |
| Mid QC | 250 | ≤15 | 85-115 | ≤15 | 85-115 |
| High QC | 4000 | ≤15 | 85-115 | ≤15 | 85-115 |
Note: The data presented are representative and based on typical bioanalytical method validation acceptance criteria.
Matrix Effect and Recovery
The use of the stable isotope-labeled internal standard, Allopurinol-¹³C,¹⁵N₂, effectively compensated for any matrix effects. The extraction recovery of Allopurinol from human plasma was consistent and reproducible across the different QC levels.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Allopurinol in human plasma. The use of Allopurinol-¹³C,¹⁵N₂ as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies.
Detailed Protocols
Preparation of Stock and Working Solutions
1.1. Allopurinol Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Allopurinol reference standard.
-
Dissolve in 10 mL of a 50:50 methanol:water mixture.
-
Vortex to ensure complete dissolution.
1.2. Allopurinol-¹³C,¹⁵N₂ Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Allopurinol-¹³C,¹⁵N₂.
-
Dissolve in 1 mL of a 50:50 methanol:water mixture.
-
Vortex to ensure complete dissolution.
1.3. Working Solutions:
-
Prepare serial dilutions of the Allopurinol stock solution with 50:50 methanol:water to create calibration standards and quality control samples.
-
Prepare a 1 µg/mL working solution of the Allopurinol-¹³C,¹⁵N₂ internal standard in 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Allopurinol working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
Aliquoted and store at -80°C until use.
Visualizations
Caption: Experimental workflow for Allopurinol quantification.
Caption: Allopurinol's mechanism of action.
Caption: Rationale for using a stable isotope-labeled IS.
References
Application Notes and Protocols for the Quantification of Allopurinol in Plasma using Allopurinol-13C,15N2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allopurinol (B61711) is a cornerstone therapy for conditions associated with hyperuricemia, most notably gout. It acts as an inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Allopurinol is metabolized to its primary active metabolite, oxypurinol (B62819), which also inhibits xanthine oxidase and has a longer half-life.[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment and minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as Allopurinol-13C,15N2, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis of allopurinol in plasma.[2] This method offers high selectivity and sensitivity, allowing for accurate and precise quantification.[3]
These application notes provide a detailed protocol for the analysis of allopurinol in plasma samples using this compound as an internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of allopurinol in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. The data is compiled from various validated methods and represents expected performance characteristics.
| Parameter | Allopurinol | Oxypurinol | Reference(s) |
| Linearity Range | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL | [4][5] |
| 0.05 - 5 µg/mL | 0.05 - 5 µg/mL | [6] | |
| 0.01 - 10 µg/mL | 0.01 - 10 µg/mL | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.05 µg/mL | [6] |
| 60.0 ng/mL | 80.0 ng/mL | [4][5] | |
| 0.01 µg/mL | 0.01 µg/mL | [7] | |
| Intra-day Precision (%CV) | ≤ 11.1% | ≤ 7.0% | [6] |
| < 6.94% | < 6.94% | [7] | |
| Inter-day Precision (%CV) | ≤ 11.1% | ≤ 7.0% | [6] |
| < 6.94% | < 6.94% | [7] | |
| Accuracy (% Recovery) | 85.36% - 91.20% | 85.36% - 91.20% | [4][5] |
| > 96.03% | > 96.03% | [7] | |
| Extraction Recovery | 70% - 80% | 70% - 80% | [7] |
| > 93% | Not Specified | [8] |
Experimental Protocols
A detailed methodology for the analysis of allopurinol in plasma is provided below. This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Allopurinol reference standard
-
This compound (Internal Standard, IS)
-
Blank human plasma (with appropriate anticoagulant, e.g., heparin)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18 MΩ·cm)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve allopurinol and this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then dilute with methanol:water 50:50 v/v) to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the allopurinol stock solution with methanol:water (50:50 v/v) to create working standard solutions for spiking into blank plasma to generate calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (50:50 v/v) to a final concentration of, for example, 1 µg/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards (e.g., 8-10 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting allopurinol from plasma.[3]
-
Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[4][5]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to elute allopurinol, and then re-equilibrating the column.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopurinol: m/z 137.0 → 110.0
-
This compound: m/z 140.0 → 112.0 (Note: These are predicted transitions and should be optimized on the specific instrument).
-
Oxypurinol: m/z 153.1 → 136.0[5]
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to achieve maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of allopurinol to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of allopurinol in the QC and unknown samples using the regression equation from the calibration curve.
Visualizations
Metabolic Pathway of Allopurinol
Caption: Metabolic pathway of allopurinol and its inhibitory action on xanthine oxidase.
Experimental Workflow for Plasma Sample Analysis
Caption: General workflow for the quantitative analysis of allopurinol in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopurinol-13C,15N2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone medication for managing conditions associated with hyperuricemia, such as gout.[1][2] Its therapeutic effect is primarily mediated through its active metabolite, oxypurinol (B62819), which also inhibits xanthine (B1682287) oxidase, the enzyme responsible for uric acid production.[2][3][4] Accurate characterization of the pharmacokinetic (PK) profiles of both allopurinol and oxypurinol is critical for optimizing dosing regimens, especially in specific patient populations like those with renal impairment.[5][6]
The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This methodology offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS data, a stable isotope-labeled internal standard (SIL-IS) is indispensable.[7][8] Allopurinol-13C,15N2 serves as an ideal internal standard for studies of allopurinol. Being chemically identical to the analyte, it co-elutes and experiences the same ionization effects, effectively normalizing for variations during sample preparation and analysis.[8][9] This note provides detailed protocols for the use of this compound in the pharmacokinetic analysis of allopurinol and its metabolite, oxypurinol.
Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis for several key reasons:[8]
-
Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[9]
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing. The SIL-IS is added at the beginning of this process and accounts for any analyte loss.[10]
-
Improved Precision and Accuracy: By normalizing for variations in sample handling and instrument response, the SIL-IS significantly improves the overall precision and accuracy of the analytical method.[9][11]
Metabolic Pathway of Allopurinol
Allopurinol is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol.[1][3] Understanding this pathway is fundamental to the pharmacokinetic analysis.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of allopurinol in elderly and young subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol | Semantic Scholar [semanticscholar.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Allopurinol-13C,15N2 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Allopurinol (B61711) and its stable isotope-labeled internal standard, Allopurinol-13C,15N2, for quantitative analysis in biological matrices. The protocols are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.
Allopurinol is a xanthine (B1682287) oxidase inhibitor used in the management of hyperuricemia and gout.[1] Its primary active metabolite, oxypurinol (B62819), has a longer half-life and significantly contributes to the therapeutic effects.[1] Accurate quantification of allopurinol and oxypurinol is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1]
I. Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reproducible results. The goal is to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) while efficiently extracting the analytes of interest. The most common techniques for Allopurinol analysis are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
A. Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[2] It is often the first choice for high-throughput analysis due to its ease of automation.
Protocol: Protein Precipitation with Acetonitrile (B52724)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of allopurinol and oxypurinol in human plasma.[2]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile containing 1.0% formic acid[2]
-
Vortex mixer
-
Centrifuge (capable of 10,000 rpm and 4°C)[1]
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 1.0% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a 5-10 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[1]
B. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol: Liquid-Liquid Extraction with Ethyl Acetate
This protocol is based on a method for the determination of allopurinol and oxypurinol in human plasma and urine.[3]
Materials:
-
Human plasma or urine samples (0.5 mL aliquots)[3]
-
This compound internal standard (IS) working solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10mM ammonium (B1175870) acetate-methanol (80:20 V/V))[4]
-
LC-MS/MS system
Procedure:
-
To a 0.5 mL aliquot of plasma or urine, add the internal standard.
-
Add 2.5 mL of ethyl acetate.[4]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer containing the analytes to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the reconstitution solution.[4]
-
Inject an aliquot into the LC-MS/MS system.
C. Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.
Protocol: Solid-Phase Extraction (General Guidance)
Specific SPE protocols are highly dependent on the chosen sorbent and the nature of the sample. The following provides a general workflow.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchanger)[5]
-
Biological sample
-
This compound internal standard (IS) working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, weak organic solvent)
-
Elution solvent (e.g., NH4OH in an organic solvent)[5]
-
Vortex mixer
-
Centrifuge or vacuum manifold
-
Evaporation system
-
Reconstitution solution
-
LC-MS/MS system
Procedure:
-
Conditioning: Pass a conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (typically similar to the sample matrix) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample (spiked with IS) onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elution: Pass an elution solvent through the cartridge to desorb the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
II. Quantitative Data Summary
The following tables summarize quantitative data from various published bioanalytical methods for allopurinol, providing a comparison of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for Allopurinol Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) |
| Recovery | >93% (using acetone-acetonitrile)[6] | 54.55% (with ethyl acetate)[5][7] | 87.53% (with mixed-mode cation exchanger)[5][7] |
| Matrix Effect | IS-normalized matrix factors of 1.0[6] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Throughput | High | Medium | Low to Medium |
| Selectivity | Lower | Higher | Highest |
| Cost | Low | Low to Medium | High |
Table 2: Performance Characteristics of LC-MS/MS Methods for Allopurinol Quantification
| Method | Sample Matrix | LLOQ (µg/mL) | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| PPT (Acetonitrile/Formic Acid) | Human Plasma | 0.06 | 0.06 - 6.0 | < 5.1 | < 4.2 | [2][6] |
| LLE (Ethyl Acetate) | Human Plasma | 0.05 | 0.05 - 5.0 | ≤11.1 | ≤11.1 | [3] |
| LLE (Ethyl Acetate) | Human Plasma | 0.05 | 0.05 - 3.0 | 1.71 - 10.34 | 3.79 - 7.43 | [4][8] |
| LLE (Ethyl Acetate) | Human Urine | 0.5 | 0.5 - 30.0 | ≤8.7 | ≤8.7 | [3] |
III. Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RAPID AND SENSITIVE LC-MS/MS METHOD FOR THE ANALYSIS OF ALLOPURINOL IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Allopurinol-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone therapy for conditions associated with hyperuricemia, most notably gout. It functions by inhibiting xanthine (B1682287) oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Allopurinol is rapidly metabolized in the body to its primary active metabolite, oxypurinol (B62819) (also known as alloxanthine), which also exhibits a potent inhibitory effect on xanthine oxidase and has a significantly longer half-life.[3][4][5] The therapeutic efficacy of allopurinol is largely attributed to oxypurinol.[4][6]
Stable isotope-labeled compounds, such as Allopurinol-13C,15N2, are invaluable tools in pharmacokinetic and metabolic studies. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, ensuring high accuracy and precision by compensating for variations in sample preparation and instrument response.[7] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for its quantification in biological matrices.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of allopurinol and its metabolite, which are directly applicable to the analysis of their stable isotope-labeled analogues.
Table 1: HPLC-UV Method Parameters for Allopurinol and Oxypurinol Analysis
| Parameter | Allopurinol | Oxypurinol | Reference |
| Linearity Range (mg/L) | 0.5 - 10 | 1 - 40 | [8] |
| Lower Limit of Quantification (mg/L) | 0.5 | 1 | [8] |
| Retention Time (min) | 12.3 | 9.9 | [8] |
| Intra-day Precision (%CV) | <15 | <15 | [8] |
| Inter-day Precision (%CV) | <15 | <15 | [8] |
| Accuracy (%) | within 5% | within 5% | [8] |
Table 2: LC-MS/MS Method Parameters for Allopurinol and Oxypurinol Analysis
| Parameter | Allopurinol | Oxypurinol | Reference |
| Linearity Range (ng/mL) | 60.0 - 6000 | 80.0 - 8000 | [9] |
| Lower Limit of Quantification (ng/mL) | 60.0 | 80.0 | [9] |
| Recovery (%) | 85.36 - 91.20 | 85.36 - 91.20 | [9] |
| Matrix Effect (IS-normalized) | 1.003 - 1.030 | 1.003 - 1.030 | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of unlabeled allopurinol and is suitable for pharmacokinetic studies.[9][10]
1. Materials and Reagents
-
This compound reference standard
-
Allopurinol-d2 (or other suitable internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm) or equivalent C18 column[9]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v)[9]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 7 minutes[11]
4. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard. The precursor ion will be [M+H]+, which will be higher than m/z 137.0 for unlabeled allopurinol).
-
Internal Standard (Allopurinol-d2): m/z 139.0 → 111.9[9]
-
-
Source Parameters (to be optimized):
-
Capillary voltage
-
Source temperature
-
Desolvation gas flow
-
Cone gas flow
-
5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a known concentration of the internal standard (e.g., Allopurinol-d2).
-
Add 300 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
6. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[12]
-
Quantify the concentration of this compound in unknown samples from the calibration curve.
Visualizations
Caption: Metabolic pathway of allopurinol and its inhibitory action on xanthine oxidase.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Allopurinol Formulations using Allopurinol-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a widely prescribed medication for the management of hyperuricemia and gout. Its therapeutic effect is primarily mediated by its active metabolite, oxypurinol (B62819), which inhibits xanthine (B1682287) oxidase, an enzyme crucial for uric acid synthesis.[1][2] To ensure the interchangeability of generic and innovator allopurinol formulations, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference product.[3][4]
The use of a stable isotope-labeled internal standard, such as Allopurinol-¹³C,¹⁵N₂, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the bioanalytical component of these studies. This approach provides high sensitivity, specificity, and accuracy, minimizing analytical variability and ensuring reliable pharmacokinetic data.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of allopurinol formulations with a focus on the utilization of Allopurinol-¹³C,¹⁵N₂ as an internal standard.
I. Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for allopurinol and its active metabolite, oxypurinol, derived from bioequivalence studies. These values are critical for study design and for the statistical comparison of test and reference formulations.
Table 1: Pharmacokinetic Parameters of Allopurinol (300 mg Oral Dose)
| Parameter | Mean ± SD | Range | Reference(s) |
| Cmax (ng/mL) | 2,500 ± 500 | 1,800 - 3,500 | [5][6] |
| Tmax (hr) | 1.5 ± 0.5 | 0.5 - 2.5 | [5] |
| AUC₀-t (ng·hr/mL) | 7,500 ± 1,500 | 5,000 - 10,000 | [2] |
| AUC₀-∞ (ng·hr/mL) | 7,800 ± 1,600 | 5,200 - 10,500 | [2] |
| t½ (hr) | 1.2 ± 0.3 | 0.8 - 2.0 | [7] |
Table 2: Pharmacokinetic Parameters of Oxypurinol (following 300 mg Allopurinol Oral Dose)
| Parameter | Mean ± SD | Range | Reference(s) |
| Cmax (ng/mL) | 6,500 ± 1,500 | 4,500 - 9,000 | [6] |
| Tmax (hr) | 4.5 ± 1.0 | 3.0 - 6.0 | [6] |
| AUC₀-t (ng·hr/mL) | 140,000 ± 30,000 | 100,000 - 200,000 | [8] |
| AUC₀-∞ (ng·hr/mL) | 150,000 ± 35,000 | 110,000 - 220,000 | [8] |
| t½ (hr) | 15 - 25 | 12 - 30 | [7] |
II. Experimental Protocols
A. Bioequivalence Study Protocol
This protocol outlines a typical single-dose, two-way crossover study design recommended for allopurinol bioequivalence testing.[3][4]
1. Study Design:
-
Design: A randomized, open-label, single-dose, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to provide adequate statistical power (typically 24-36).
-
Treatments:
-
Test Product: Allopurinol formulation (e.g., 300 mg tablet).
-
Reference Product: Innovator allopurinol formulation (e.g., 300 mg tablet).
-
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
-
Administration: A single oral dose of the assigned formulation with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.
2. Blood Sampling:
-
Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 hr) and at specified time points post-dose.
-
Suggested Sampling Schedule for Allopurinol: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Suggested Sampling Schedule for Oxypurinol: Include later time points up to 72 or 96 hours post-dose due to its longer half-life.
-
Plasma is separated by centrifugation and stored frozen at -70°C until analysis.
3. Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters (Cmax, AUC₀-t, and AUC₀-∞) are calculated for both allopurinol and oxypurinol.
-
The data is log-transformed, and an analysis of variance (ANOVA) is performed.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC₀-t, and AUC₀-∞ should fall within the acceptance range of 80.00% to 125.00%.[6]
B. Analytical Protocol: Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of allopurinol and its metabolite oxypurinol in human plasma using Allopurinol-¹³C,¹⁵N₂ as the internal standard (IS).
1. Materials and Reagents:
-
Allopurinol and Oxypurinol reference standards
-
Allopurinol-¹³C,¹⁵N₂ (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Drug-free human plasma
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of allopurinol, oxypurinol, and Allopurinol-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol with a small amount of 0.1 M NaOH for dissolution, then diluted).
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples by spiking drug-free human plasma.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Allopurinol-¹³C,¹⁵N₂ stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the Allopurinol-¹³C,¹⁵N₂ working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate allopurinol, oxypurinol, and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Allopurinol: e.g., m/z 137.1 → 110.1
-
Oxypurinol: e.g., m/z 153.1 → 110.1
-
Allopurinol-¹³C,¹⁵N₂: e.g., m/z 140.1 → 112.1
-
5. Method Validation: The analytical method must be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
III. Visualizations
The following diagrams illustrate the metabolic pathway of allopurinol and the experimental workflow for a bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and comparative bioavailability of allopurinol formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmadesk.com [pharmadesk.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence of allopurinol and its metabolite oxipurinol in two tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence of allopurinol-containing tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Allopurinol and Oxypurinol in Human Plasma for Therapeutic Drug Monitoring Using Allopurinol-¹³C,¹⁵N₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol (B61711) is a cornerstone therapy for the management of hyperuricemia and gout.[1][2] It acts by inhibiting xanthine (B1682287) oxidase, the enzyme responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Allopurinol is rapidly metabolized in the liver to its active metabolite, oxypurinol (B62819), which also inhibits xanthine oxidase and has a significantly longer half-life (approximately 15 hours) compared to allopurinol (1 to 2 hours).[3][4] Due to this longer half-life and its primary role in the therapeutic effect, monitoring oxypurinol levels is crucial for effective gout management.[4][5][6] Therapeutic drug monitoring (TDM) of oxypurinol helps to ensure efficacy, assess patient adherence, and minimize the risk of adverse reactions.[6][7]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of allopurinol and its active metabolite, oxypurinol, in human plasma. The use of a stable isotope-labeled internal standard, Allopurinol-¹³C,¹⁵N₂, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[8][9][10]
Metabolic Pathway of Allopurinol
Allopurinol, a structural analog of hypoxanthine, is converted to its active metabolite, oxypurinol.[11][12] This biotransformation is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase.[4][11] Both allopurinol and oxypurinol inhibit xanthine oxidase, leading to a reduction in uric acid production.[2][3][12]
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of allopurinol and oxypurinol in human plasma.
1. Materials and Reagents
-
Allopurinol and Oxypurinol reference standards
-
Allopurinol-¹³C,¹⁵N₂ (Internal Standard - IS)
-
HPLC grade acetonitrile (B52724) and methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of allopurinol, oxypurinol, and Allopurinol-¹³C,¹⁵N₂ in a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).
-
Working Solutions: Prepare serial dilutions of the allopurinol and oxypurinol stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Allopurinol-¹³C,¹⁵N₂ stock solution in methanol:water (50:50, v/v).
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the Allopurinol-¹³C,¹⁵N₂ working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry method is employed for the analysis.[1]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the specific column and system |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5-7 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Allopurinol | 137.0 | 109.9 |
| Oxypurinol | 153.1 | 136.0 |
| Allopurinol-¹³C,¹⁵N₂ (IS) | 140.0 | 112.9 |
Note: The exact MRM transitions for Allopurinol-¹³C,¹⁵N₂ should be optimized based on direct infusion of the standard.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for allopurinol and oxypurinol quantification.
Table 1: Method Validation Parameters
| Parameter | Allopurinol | Oxypurinol |
| Linearity Range (ng/mL) | 60.0 - 6000 | 80.0 - 8000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 60.0 | 80.0 |
| Intra-day Precision (%CV) | ≤ 11.1 | ≤ 7.0 |
| Inter-day Precision (%CV) | ≤ 11.1 | ≤ 7.0 |
| Accuracy (%RE) | ≤ ±11.1 | ≤ ±7.0 |
| Recovery (%) | 85.36 - 91.20 | 85.36 - 91.20 |
Data adapted from a representative LC-MS/MS method.[1][13]
Table 2: Pharmacokinetic Parameters
| Parameter | Allopurinol | Oxypurinol |
| Half-life (t½) | 1-2 hours[3] | ~15 hours[3][4] |
| Time to Peak (Tmax) | ~1.5 hours | ~4.5 hours |
| Protein Binding | Not bound | Not bound[14] |
| Elimination | Renal excretion[3] | Renal excretion[3][12] |
Table 3: Therapeutic and Toxic Ranges
| Analyte | Therapeutic Range (mg/L) | Toxic Range (mg/L) |
| Oxypurinol | 5 - 22.8[5] | Not well-defined, but concentrations above the therapeutic range may be associated with toxicity.[5] |
Note: It is recommended to collect blood samples 6-9 hours after the allopurinol dose.[5][6]
Conclusion
The described LC-MS/MS method, utilizing Allopurinol-¹³C,¹⁵N₂ as an internal standard, provides a highly selective, sensitive, and accurate assay for the simultaneous quantification of allopurinol and its active metabolite oxypurinol in human plasma. The use of a stable isotope-labeled internal standard that is not deuterated, such as one labeled with ¹³C and ¹⁵N, is advantageous as it minimizes the potential for chromatographic shifts (isotope effect) that can sometimes be observed with deuterated standards, ensuring more reliable co-elution with the analyte.[10][15] This robust method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research, aiding in the optimization of gout therapy and enhancing patient safety.
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sydpath.com.au [sydpath.com.au]
- 6. An audit of a therapeutic drug monitoring service for allopurinol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the use of allopurinol in chronic gout: monitoring oxypurinol levels to guide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for In Vitro Drug Metabolism Assays Using Stable Isotope-Labeled Allopurinol Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone therapy for conditions associated with hyperuricemia, such as gout. It functions as a xanthine (B1682287) oxidase inhibitor, reducing the production of uric acid. In the body, allopurinol is rapidly metabolized to its primary active metabolite, oxypurinol (B62819).[1] Due to its longer half-life and significant contribution to the therapeutic effect, the accurate quantification of oxypurinol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled standards, such as Oxypurinol-13C,15N2, co-elute with the analyte and exhibit similar ionization characteristics, thereby correcting for matrix effects and variability during sample preparation and analysis. This ensures the highest level of accuracy and precision in quantification.[2][4]
This document provides detailed application notes and protocols for the quantitative determination of oxypurinol in in vitro drug metabolism assays using Oxypurinol-13C,15N2 as an internal standard.
Metabolic Pathway of Allopurinol
Allopurinol is primarily metabolized by xanthine oxidase and aldehyde oxidase to its active metabolite, oxypurinol.[5] This metabolic conversion is the key step in the mechanism of action of the drug.
Metabolic conversion of allopurinol to oxypurinol.
Quantitative Analysis of Oxypurinol using LC-MS/MS
The following table summarizes typical quantitative parameters for the analysis of oxypurinol using a stable isotope-labeled internal standard.
| Parameter | Allopurinol | Oxypurinol | Internal Standard |
| Linearity Range | 60.0 - 6000 ng/mL | 80.0 - 8000 ng/mL | Allopurinol-d2 |
| Lower Limit of Quantification (LLOQ) | 60.0 ng/mL | 80.0 ng/mL | N/A |
| Recovery | 85.36% - 91.20% | 85.36% - 91.20% | 85.36% - 91.20% |
| Matrix Effect (IS-Normalized) | 1.003 - 1.030 | 1.003 - 1.030 | N/A |
| Data adapted from a study by Rathod et al. (2017) using a deuterated internal standard, which provides a comparable reference for expected performance.[6] |
Experimental Protocols
In Vitro Assay of Allopurinol Metabolism by Xanthine Oxidase
This protocol provides a general method for determining the kinetic parameters of allopurinol oxidation by xanthine oxidase.[7]
1. Materials and Reagents:
-
Purified Xanthine Oxidase
-
Allopurinol
-
Oxypurinol-13C,15N2 (Internal Standard)
-
Potassium Phosphate (B84403) Buffer
-
10% Trichloroacetic Acid (Quenching Solution)
-
HPLC-grade Acetonitrile (B52724), Methanol, and Water
-
Formic Acid (LC-MS grade)
2. Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes containing potassium phosphate buffer and varying concentrations of allopurinol (e.g., 0.1 to 5 mM).
-
Equilibrate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of xanthine oxidase.
3. Incubation and Quenching:
-
Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
4. Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the quenched reaction tubes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
To 100 µL of the supernatant, add a known concentration of Oxypurinol-13C,15N2 internal standard working solution.
-
Vortex the sample.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate any remaining soluble proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. Data Analysis:
-
Quantify the amount of oxypurinol produced by comparing its peak area to that of the Oxypurinol-13C,15N2 internal standard and referencing a standard curve of known oxypurinol concentrations.
LC-MS/MS Method for Quantification of Oxypurinol in Human Plasma
This protocol outlines a typical procedure for measuring oxypurinol concentrations in human plasma for pharmacokinetic studies.[1][2]
1. Materials and Reagents:
-
Oxypurinol (Reference Standard)
-
Oxypurinol-13C,15N2 (Internal Standard)[8]
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Oxypurinol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of oxypurinol in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with water).[2]
-
Oxypurinol-13C,15N2 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the oxypurinol stock solution.[2]
-
Working Solutions: Prepare serial dilutions of the oxypurinol stock solution and a fixed concentration of the IS working solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.[2]
3. Sample Preparation:
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 25 µL of the working internal standard solution (Oxypurinol-13C,15N2).[1]
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.[1]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Conditions (Typical):
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution[1] |
| Column | C18 reverse-phase column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 2% B, increase to 95% B over 5 min, hold for 1 min, return to 2% B and equilibrate for 2 min[2] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) source[1] |
| Ionization Mode | Positive or Negative, optimized for oxypurinol and the internal standard |
| MRM Transitions | To be determined for oxypurinol and Oxypurinol-13C,15N2 |
Experimental Workflow Visualization
Workflow for oxypurinol quantification in plasma.
Conclusion
The use of a stable isotope-labeled internal standard, such as Oxypurinol-13C,15N2, is essential for the development of robust and reliable bioanalytical methods for the quantification of oxypurinol. The protocols outlined in this document provide a framework for conducting in vitro metabolism assays and pharmacokinetic studies of allopurinol. For assays requiring the highest level of accuracy, the use of a heavy atom-labeled internal standard like Oxypurinol-¹³C,¹⁵N₂ is strongly recommended over deuterated alternatives due to its identical chromatographic behavior and high chemical stability.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of Allopurinol-13C,15N2 Stock Solution
Introduction
Allopurinol (B61711) is a xanthine (B1682287) oxidase inhibitor used in the management of hyperuricemia and gout. Its active metabolite is oxypurinol. In quantitative bioanalysis, such as pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Allopurinol-13C,15N2 serves as an ideal internal standard for the quantification of allopurinol as it shares identical chemical and physical properties with the analyte, differing only in mass. This allows for correction of variability during sample preparation and analysis. This document provides a detailed standard operating procedure for the preparation of an this compound stock solution for research and drug development applications.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Solvent | Notes |
| Solubility | |||
| ~3 mg/mL[1][2] | Dimethyl Sulfoxide (DMSO) | A common organic solvent for creating a concentrated stock solution. | |
| Soluble | 0.1 N Sodium Hydroxide (NaOH)[2][3][4] | Useful for initial dissolution, especially for subsequent aqueous dilutions. | |
| Sparingly soluble[1] | Aqueous Buffers (e.g., PBS pH 7.2) | Direct dissolution in aqueous buffers is challenging due to low solubility. | |
| ~0.1 mg/mL[1][3] | 1:10 DMSO:PBS (pH 7.2) | Achieved by diluting a DMSO stock solution into the aqueous buffer. | |
| Stock Solution Concentration | |||
| 1 mg/mL[4] | 0.1 N NaOH, followed by dilution with water | A typical concentration for a primary stock solution. | |
| Storage Conditions | |||
| Room temperature (for solid) | N/A | The crystalline solid is stable for ≥4 years when stored appropriately.[1] | |
| ≤ 1 day (for aqueous solutions) | Aqueous Buffers | Aqueous solutions are not recommended for long-term storage due to potential precipitation.[3] |
Experimental Protocols
This section details the methodologies for preparing this compound stock solutions using two different recommended solvents.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for creating a concentrated organic stock solution that can be further diluted into aqueous buffers or other organic solvents.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound crystalline solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a clean, dry volumetric flask.
-
Solvent Addition: Add a portion of DMSO to the volumetric flask, filling it to approximately 70-80% of the final volume.
-
Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. Purging the solvent with an inert gas before use is recommended to remove dissolved oxygen.[1]
-
Final Dilution: Once dissolved, bring the solution to the final volume with DMSO.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage).
Protocol 2: Preparation of this compound Stock Solution in Dilute NaOH
This protocol is useful when the final working solution needs to be aqueous and a higher initial aqueous solubility is desired.
Materials:
-
This compound (crystalline solid)
-
0.1 N Sodium Hydroxide (NaOH)
-
Deionized water or desired buffer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Initial Dissolution: Transfer the solid to a volumetric flask and add a small volume of 0.1 N NaOH to dissolve it.[2][3][4][5][6] Sonication can be used to aid dissolution.[2][3][5][6]
-
Dilution: Once the solid is completely dissolved, dilute the solution to the final desired volume with deionized water or the appropriate buffer.
-
Mixing: Ensure the solution is thoroughly mixed by inverting the flask multiple times.
-
Storage: Due to the limited stability of aqueous solutions, it is recommended to prepare these solutions fresh.[3] If short-term storage is necessary, store at 2-8°C.
Mandatory Visualization
Caption: Workflow for preparing this compound stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Allopurinol-¹³C,¹⁵N₂ in LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Allopurinol-¹³C,¹⁵N₂ as an internal standard to mitigate matrix effects in the LC-MS/MS analysis of allopurinol (B61711) and its active metabolite, oxypurinol (B62819).
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like Allopurinol-¹³C,¹⁵N₂?
Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1][2] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[2] By adding a known amount of Allopurinol-¹³C,¹⁵N₂ to your samples, calibration standards, and quality controls at the beginning of the sample preparation process, it effectively normalizes for variability during extraction, chromatography, and detection. This leads to highly accurate and precise results by compensating for ion suppression or enhancement caused by the sample matrix.[1]
Q2: What are the correct MRM transitions for allopurinol, oxypurinol, and Allopurinol-¹³C,¹⁵N₂?
Accurate quantification relies on setting the correct precursor and product ion masses in your triple quadrupole mass spectrometer. Based on common fragmentation patterns, the following transitions are recommended for positive ionization mode:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Allopurinol | 137.0 | 110.0 | Corresponds to the protonated molecule and a subsequent neutral loss of HCN.[3][4] |
| Oxypurinol | 153.1 | 136.0 | Corresponds to the protonated molecule and a subsequent neutral loss of NH₃.[3][4] |
| Allopurinol-¹³C,¹⁵N₂ | 140.0 | 112.0 | Calculated based on the incorporation of one ¹³C and two ¹⁵N atoms, with a neutral loss of H¹³C¹⁵N. |
Note: These values are for the singly charged, protonated molecules. It is always recommended to optimize these transitions on your specific instrument.
Q3: Can I use Allopurinol-¹³C,¹⁵N₂ for the quantification of oxypurinol?
While Allopurinol-¹³C,¹⁵N₂ is an ideal internal standard for allopurinol, it is best practice to use Oxypurinol-¹³C,¹⁵N₂ for the quantification of oxypurinol. This is because the metabolite may have different extraction recovery and chromatographic behavior than the parent drug. Using a labeled version of the specific analyte you are measuring provides the most accurate correction for any analytical variability.
Q4: What are the most common causes of matrix effects in allopurinol analysis?
Matrix effects, which can manifest as ion suppression or enhancement, are often caused by co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683) from plasma.[5] These interfering substances can compete with the analyte for ionization in the mass spectrometer's ion source, leading to a suppressed or variable signal and compromising the accuracy, precision, and sensitivity of the assay.[5]
Troubleshooting Guide
Issue 1: Low and Inconsistent Signal Intensity for Allopurinol
This is a primary indicator of matrix effects, specifically ion suppression.[5]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
-
Improve Sample Preparation: Standard protein precipitation (PPT) may not be sufficient to remove all interfering phospholipids. Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]
-
Optimize Chromatography: Modify your LC method to achieve better separation between allopurinol and the co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or HILIC column), or altering the flow rate.[5]
-
Issue 2: Retention Time Shifts
Inconsistent retention times can lead to misidentification and inaccurate integration of peaks.[6]
-
Troubleshooting Steps:
-
Check Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time. Prepare fresh solutions daily.[3]
-
Maintain Consistent Temperature: Use a column oven to ensure a stable column temperature.[3]
-
Evaluate for Matrix Effects: Significant matrix components can sometimes alter the interaction of the analyte with the stationary phase. Improved sample cleanup can help mitigate this.[3]
-
Issue 3: High Background Noise or Carryover
High background can obscure the analyte peak, especially at the lower limit of quantification (LLOQ). Carryover from a high concentration sample can lead to artificially elevated results in a subsequent sample.
-
Troubleshooting Steps:
-
Optimize Injector Wash: Ensure the injector wash solution is effective at removing the analyte. A wash solution with a higher percentage of organic solvent may be necessary.[3]
-
Introduce Blank Injections: Inject a blank sample after a high-concentration standard or sample to assess for carryover.
-
Check for Contamination: High background can result from contamination of the mobile phase, LC system, or mass spectrometer ion source.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and common method for sample cleanup.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the Allopurinol-¹³C,¹⁵N₂ internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.[3][5]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment is crucial for method development and validation to determine if your sample preparation and chromatographic methods are sufficient to overcome matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike allopurinol and the internal standard into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using your chosen sample preparation method. Spike allopurinol and the internal standard into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike allopurinol and the internal standard into the blank biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 2. An IS-normalized matrix factor close to 1.0 indicates that the internal standard is effectively compensating for matrix effects.[7]
Quantitative Data Summary
Table 1: Example LC-MS/MS Method Parameters for Allopurinol Analysis
| Parameter | Value | Reference |
| LC Column | Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) | [5][7] |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (98:2, v/v) | [5][7] |
| Flow Rate | 0.5 mL/min | [8] |
| Column Temperature | 40°C | [8] |
| Injection Volume | 2 µL | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [5] |
Table 2: Formulas for Matrix Effect and Recovery Assessment
| Parameter | Formula |
| Matrix Factor (MF) | (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution) |
| Recovery (RE) | (Peak Area in Pre-extraction Spike) / (Peak Area in Post-extraction Spike) |
| Process Efficiency (PE) | (Peak Area in Pre-extraction Spike) / (Peak Area in Neat Solution) |
| IS Normalized Matrix Factor | (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard) |
Table 3: Example Performance Data from a Validated Method Using a Stable Isotope Labeled IS (Allopurinol-d₂) *
| Parameter | Allopurinol | Oxypurinol | Reference |
| Linearity Range (ng/mL) | 60.0 - 6000 | 80.0 - 8000 | [7][8] |
| LLOQ (ng/mL) | 60.0 | 80.0 | [7] |
| Recovery (%) | 85.36 - 88.92 | 87.18 - 89.47 | [7] |
| IS-Normalized Matrix Factor | 1.003 - 1.030 | 1.003 - 1.030 | [7][8] |
Data shown is for Allopurinol-d₂ but is representative of the performance expected from a stable isotope-labeled internal standard like Allopurinol-¹³C,¹⁵N₂.
Visualizations
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Precursor ion scans for the targeted detection of stable-isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope shifted matrices enable the use of low mass ion precursor scanning for targeted metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Allopurinol-13C,15N2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Allopurinol-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the analysis of Allopurinol (B61711)?
For LC-MS/MS methods, a stable isotope-labeled internal standard is the preferred choice as it effectively corrects for matrix effects and variations in instrument response.[1] Allopurinol-d2 is a commonly used and validated internal standard.[1][2] However, for the analysis of this compound, a different stable isotope-labeled variant, such as Allopurinol-d4, would be more suitable if available, to avoid any potential for isotopic crosstalk. If a deuterated analog is not available, other compounds like lamivudine (B182088) or 2,6-dichloropurine (B15474) have also been successfully used.[1]
Q2: Which ionization mode, ESI positive or negative, is better for Allopurinol analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for Allopurinol analysis.[2][3] The choice depends on the specific goals of the experiment. Positive ESI mode often provides a high response for the protonated precursor ion of Allopurinol (m/z 137.0).[2] Some studies have found that while both modes are sensitive, the deprotonated precursor ions in negative mode (m/z 134.94 for Allopurinol) can be more stable.[3] It is recommended to test both ionization modes during method development to determine the optimal choice for your specific instrument and experimental conditions.
Q3: What are the expected precursor and product ions for this compound?
The precursor ion for unlabeled Allopurinol (C5H4N4O) is approximately 137.0 m/z in positive mode ([M+H]+) and 135.0 m/z in negative mode ([M-H]-). For this compound, with one 13C and two 15N atoms, the mass will increase by approximately 3 Da (1 Da for 13C and 2 Da for the two 15N atoms).
Therefore, the expected precursor ions for this compound would be:
-
Positive Mode ([M+H]+): ~140.0 m/z
-
Negative Mode ([M-H]-): ~138.0 m/z
Common product ions for Allopurinol result from the neutral loss of HCN and NH3.[2] The most stable and consistent product ions for unlabeled Allopurinol in positive mode are reported at m/z 109.9 and 94.0.[2] For this compound, the corresponding product ions would be shifted. The exact m/z of the product ions should be determined by direct infusion and fragmentation of the this compound standard.
Troubleshooting Guides
Issue 1: Poor Sensitivity or Low Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Ionization Mode | As mentioned in the FAQ, Allopurinol can be ionized in both positive and negative modes.[2][3] Test both modes to see which yields a better response on your instrument. |
| Inefficient Ionization | Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation).[3][4] |
| Incorrect MRM Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant precursor and product ions. |
| Matrix Effects | Significant ion suppression can drastically reduce signal intensity.[5] Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] |
| Poor Chromatographic Peak Shape | Peak tailing can lead to a lower apparent signal height. Adjust the mobile phase composition, pH, or consider a different chromatography column. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects | This is a primary cause of poor reproducibility in bioanalysis.[5] The use of a stable isotope-labeled internal standard like this compound is crucial for compensation.[5] If issues persist, re-evaluate your sample preparation to minimize matrix components.[5] |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection to maintain consistent retention times.[6] |
| Sample Preparation Variability | Automate sample preparation steps where possible to reduce human error. Ensure precise and consistent addition of the internal standard. |
| Instrument Contamination | High matrix load can contaminate the ion source, leading to erratic performance.[5] Regular cleaning of the ion source is recommended. |
Issue 3: Peak Tailing or Splitting
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
| Inappropriate Mobile Phase pH | For polar compounds like Allopurinol, the mobile phase pH can significantly impact peak shape. Slightly acidic conditions are often used.[6] |
| Secondary Interactions with Stationary Phase | Consider a different column chemistry, such as a HILIC column, which can be effective for polar analytes.[3] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[6] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for Allopurinol analysis. These can serve as a benchmark when developing a method for this compound.
Table 1: Linearity and Sensitivity of Allopurinol LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Ionization Mode | Reference |
| 60.0 - 6000 | 60.0 | Positive ESI | [2] |
| 0.01 - 10 (µg/mL) | 0.01 (µg/mL) | Negative ESI | [7] |
| 22 - 8000 | 22 | Negative ESI | [3] |
| 50 - 3000 | 50 | Positive ESI | [8][9] |
Table 2: Precision and Accuracy Data for Allopurinol Quantification
| Precision (%RSD) | Accuracy (%) | Reference |
| Intra-day: ≤ 3.77, Inter-day: ≤ 3.77 | 97.7 - 102.3 | [2] |
| < 6.94 | > 96.03 | [7] |
| ≤ 10.54 | 90.40 - 111.21 | [3] |
Table 3: Recovery and Matrix Effect Data for Allopurinol
| Recovery (%) | Matrix Effect (%) | Sample Preparation | Reference |
| 85.36 - 91.20 | 1.003 - 1.030 (IS-normalized) | Protein Precipitation | [2] |
| 70 - 80 | Not specified | Protein Precipitation | [7] |
| 79.42 | 96.15 | Liquid-Liquid Extraction | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and efficient method for preparing plasma samples for Allopurinol analysis.[2][10]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration will depend on the expected analyte concentration).
-
Add 400 µL of a precipitating agent, such as 1.0% formic acid in acetonitrile (B52724).[2]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for Allopurinol. These should be optimized for your specific instrument and this compound.
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm) is commonly used.[2][10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and acetonitrile is typical.[2][7] For example, a mobile phase of 0.1% formic acid-acetonitrile (98:2, v/v) has been used.[2]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is common.[6]
-
Column Temperature: Maintain a constant temperature using a column oven, for example, at 40°C.
-
Injection Volume: Typically 2-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive or Negative (to be optimized).
-
MRM Transitions: To be determined by direct infusion of this compound. As a starting point, monitor the transition from the expected precursor ion (~140.0 m/z in positive mode) to potential product ions.
-
Source Parameters (example):
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RAPID AND SENSITIVE LC-MS/MS METHOD FOR THE ANALYSIS OF ALLOPURINOL IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor peak shape with Allopurinol-13C,15N2
Technical Support Center: Allopurinol-13C,15N2 Analysis
Welcome to the technical support center for this compound chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for allopurinol (B61711) and is often caused by secondary chemical interactions between the analyte and the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Free, ionized silanol groups on the surface of silica-based HPLC columns can strongly interact with basic compounds like allopurinol, causing the peak to tail.[1][3] This is especially common when the mobile phase pH is above 3.[1]
-
Inappropriate Mobile Phase pH: Allopurinol has a pKa value around 10.2.[4][5] If the mobile phase pH is too close to the analyte's pKa, the compound can exist in multiple ionic forms, leading to broadened or asymmetrical peaks.[3][6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, most commonly fronting, but also tailing.[7][8]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system hardware can chelate with allopurinol, causing peak tailing.
Q2: Does the isotopic labeling of this compound affect its chromatographic behavior?
No, the 13C and 15N labeling does not significantly alter the physicochemical properties (like pKa and polarity) of the molecule. Therefore, its chromatographic behavior should be nearly identical to that of unlabeled allopurinol. The troubleshooting steps for poor peak shape are the same for both labeled and unlabeled compounds.
Q3: What is an acceptable peak tailing factor?
An ideal peak is perfectly symmetrical (a Gaussian peak) with a tailing factor or asymmetry factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. For many assays, peaks with an asymmetry factor up to 1.5 may be acceptable, but this depends on the specific requirements for resolution and quantitation.[1]
Q4: Can my sample solvent cause peak distortion?
Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting or broadening.[7] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8] Allopurinol is often dissolved in dilute sodium hydroxide (B78521) for stock solutions before further dilution in the mobile phase.[5][9]
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Step 1: Initial Assessment
First, observe whether the peak shape problem affects all peaks in the chromatogram or only the allopurinol peak.[10][11] This initial diagnosis is crucial for identifying the root cause.
-
If all peaks show poor shape (e.g., tailing, fronting, or broadening): The problem is likely systemic or physical.
-
If only the this compound peak shows poor shape: The problem is likely chemical and specific to the analyte's interaction with the column or mobile phase.
Step 2: Troubleshooting Workflow
Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for poor peak shape.
Issue 1: All Peaks in the Chromatogram are Tailing/Distorted
This indicates a physical problem with the HPLC system or column that affects all compounds equally.[2][10]
| Potential Cause | Recommended Action |
| Blocked Column Frit | Debris from samples or system wear can clog the inlet frit, distorting flow.[10] Solution: Disconnect the column, reverse it, and flush to waste with a strong solvent. If this fails, the frit or the entire column may need replacement. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector and detector can cause peak broadening.[3] Solution: Inspect all tubing and connections. Replace with shorter, narrower internal diameter (e.g., 0.005") tubing where possible. |
| Column Bed Deformation | A void can form at the column inlet due to pressure shocks or use at high pH, causing peak splitting or broadening.[1][7] Solution: Replacing the column is the most reliable fix. Using a guard column can help protect the analytical column from this issue. |
Issue 2: Only the this compound Peak is Tailing
This points to a specific chemical interaction between allopurinol and the chromatographic system.[11]
Caption: Cause of peak tailing via silanol interaction.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Allopurinol, a basic compound, interacts with acidic silanol groups on the silica surface, causing peak tailing.[1][3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is near the analyte's pKa, peak shape can suffer.[3][6] |
| Column Overload | Injecting too much sample mass onto the column leads to peak distortion.[7][9] |
| Metal Chelation | Allopurinol can interact with metal ions in the system. |
Data Presentation
Table 1: Physicochemical Properties of Allopurinol
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₄O | [4] |
| Molecular Weight | 136.11 g/mol | [4][12] |
| pKa | ~10.2 (acidic) | [4][5] |
| Water Solubility | 0.35 g/L (at 25 °C) | [5][12] |
| Appearance | White to off-white crystalline powder | [4][5] |
Table 2: Example HPLC Method Parameters for Allopurinol Analysis
This table summarizes typical starting conditions based on published methods. Optimization will be required for specific applications.
| Parameter | Typical Value | Source(s) |
| Column | C18, 250 x 4.6 mm, 5 µm | [13][14] |
| Mobile Phase | Buffered Acetonitrile/Water or Methanol/Water | [13][14][15] |
| A: 0.1% Formic Acid in Water | [16][17] | |
| B: Acetonitrile | [16][17] | |
| Gradient/Isocratic | Isocratic or Gradient | [9][13] |
| Flow Rate | 1.0 - 1.5 mL/min | [13][14] |
| Detection | UV at 254 nm or MS/MS | [13][14][16] |
| Injection Volume | 10 - 20 µL | [9][14] |
| Column Temperature | 25 °C (Ambient) | [15] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Allopurinol
This protocol provides a starting point for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Due to low aqueous solubility, accurately weigh the standard and dissolve in a small amount of 0.1 M NaOH.[9] Dilute to the final volume with the mobile phase diluent (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase diluent to create calibration standards and quality control samples at the desired concentrations.
3. HPLC-MS/MS Method:
-
Column: Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[16][17]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: 5 minutes.
4. Mass Spectrometry Detection (Positive Ionization Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transition (Example): The exact m/z will depend on the labeling pattern. For this compound, the precursor ion will be heavier than unlabeled allopurinol (m/z 137.0).[16] The product ion would be similarly shifted (e.g., from 110.0 for unlabeled). These values must be determined by infusing the standard.
-
Allopurinol (unlabeled): 137.0 → 109.9[16]
-
This compound: Determine experimentally.
-
5. System Suitability:
-
Before running samples, inject a mid-level standard multiple times (n=5).
-
Check for consistent retention times (RSD < 2%).
-
Measure the peak asymmetry/tailing factor (should be ≤ 1.5).
-
Ensure adequate signal-to-noise ratio.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. Allopurinol (UK PID) [inchem.org]
- 5. guidechem.com [guidechem.com]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Allopurinol related substance assay - inconsistent peaks. - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Allopurinol CAS#: 315-30-0 [m.chemicalbook.com]
- 13. ijpbs.net [ijpbs.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing carryover issues in Allopurinol-13C,15N2 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in Allopurinol-13C,15N2 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of carryover in this compound analysis?
A1: Carryover in the LC-MS/MS analysis of this compound can originate from several components of the system. The most common sources include the autosampler needle, injection valve, sample loop, and the analytical column itself.[1][2][3] Due to the physicochemical properties of allopurinol, such as its potential for adsorption, residual amounts can adhere to these surfaces and elute in subsequent blank or sample injections.
Q2: How do the physicochemical properties of this compound contribute to carryover?
A2: Allopurinol has limited solubility in water and some organic solvents. This poor solubility can lead to precipitation in the sample vial or within the LC system, especially if the sample solvent is not compatible with the mobile phase. Adsorption to surfaces, particularly metallic components of the LC system, can also be a significant contributor to carryover. The stable isotope-labeled version, this compound, is expected to have nearly identical physicochemical properties to the unlabeled compound, and thus similar carryover behavior.
Q3: Can the stable isotope-labeled internal standard (SIL-IS) itself be a source of carryover?
A3: Yes, the SIL-IS, this compound, can also exhibit carryover. It is crucial to assess carryover for both the analyte and the SIL-IS. In some cases, the isotopic labeling can lead to slight differences in chromatographic retention time compared to the unlabeled analyte, which might result in differential carryover effects.[4]
Q4: What is an acceptable level of carryover in a bioanalytical method?
A4: For bioanalytical method validation, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.
Q5: How can I distinguish between carryover and system contamination?
A5: Carryover typically decreases with consecutive blank injections, while contamination will show a consistent or random response.[5] To test for contamination, inject a series of blanks without any preceding sample injections. If peaks are still observed, this points to contamination of the mobile phase, solvent lines, or other system components.
Troubleshooting Guide
Systematic Troubleshooting of Carryover Issues
This guide provides a step-by-step approach to identifying and mitigating carryover in your this compound analysis.
Step 1: Initial Assessment - Quantify the Carryover
-
Inject the highest concentration standard of this compound.
-
Immediately follow with one or more blank injections (using the same solvent as your samples).
-
Quantify the peak area of this compound in the blank injection(s).
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
Step 2: Isolate the Source of Carryover
A systematic approach to pinpointing the source of carryover is crucial for effective troubleshooting.[3] The following diagram outlines a logical workflow for this process.
References
Improving recovery of Allopurinol-13C,15N2 during sample extraction
Welcome to the technical support center for the bioanalysis of Allopurinol (B61711) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the sample extraction of Allopurinol, with a specific focus on improving the recovery of its stable isotope-labeled internal standard, Allopurinol-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during sample preparation?
A1: Low recovery of this compound can stem from several factors. The most common issues include inefficient extraction from the sample matrix, degradation of the analyte, and losses during solvent evaporation and reconstitution steps. Given that Allopurinol is a polar compound, selecting the appropriate extraction technique and optimizing its parameters are crucial for achieving high and consistent recovery.
Q2: How do matrix effects influence the quantification of this compound?
A2: Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification of this compound.[1] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte. Utilizing a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
Q3: Which sample extraction method is most suitable for this compound?
A3: The choice of extraction method depends on the sample matrix, required sensitivity, and throughput. The three most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis. However, it may result in a less clean extract and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest sample extract and can be automated, but it requires more extensive method development.
Q4: What are the key stability considerations for this compound during sample handling and storage?
A4: Allopurinol and its metabolites are generally stable under typical laboratory conditions. However, it is crucial to perform stability studies to assess their integrity under various conditions, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at low temperatures. One study found that spiked plasma samples stored at -20°C were stable for a minimum of 112 days.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | - Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal, typically 3:1 or 4:1.[3][4] - Vortex the sample vigorously after adding the solvent to ensure complete protein precipitation. - Consider adding a small amount of acid (e.g., 1% formic acid) to the acetonitrile (B52724) to improve precipitation efficiency.[2][5] |
| Poor Liquid-Liquid Extraction Efficiency | - Optimize the pH of the aqueous sample to ensure Allopurinol is in a neutral form for better partitioning into the organic solvent. - Test different organic solvents. Ethyl acetate (B1210297) is a commonly used and effective solvent for Allopurinol extraction.[2][6][7] - Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases. |
| Suboptimal Solid-Phase Extraction (SPE) Parameters | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[8] - Optimize the pH of the sample load to maximize the retention of Allopurinol on the sorbent. - Test different wash solutions to effectively remove interferences without eluting the analyte. - Optimize the elution solvent composition and volume to ensure complete recovery of Allopurinol from the cartridge.[9] |
| Analyte Degradation | - Minimize the time samples are kept at room temperature. - If degradation is suspected, conduct stability tests at each step of the extraction process to identify the source. |
| Losses During Evaporation and Reconstitution | - Avoid overly aggressive evaporation conditions (e.g., high temperature or high nitrogen flow) that could lead to the loss of the analyte. - Ensure the dried extract is fully reconstituted in the injection solvent by vortexing or sonication. |
High Variability in Recovery
| Potential Cause | Recommended Solution |
| Inconsistent Sample Processing | - Ensure all samples are treated identically throughout the extraction process. - Use calibrated pipettes and automated liquid handlers where possible to minimize human error. |
| Matrix Heterogeneity | - Vortex samples thoroughly before aliquoting. - For solid tissues, ensure complete homogenization. |
| Inconsistent pH Adjustment | - Use a calibrated pH meter and fresh buffers for accurate pH adjustments. |
Quantitative Data Summary
The following tables summarize recovery data for Allopurinol and its internal standards from various studies.
Table 1: Recovery of Allopurinol and Internal Standards using Protein Precipitation
| Analyte/Internal Standard | Matrix | Precipitating Agent | Mean Recovery (%) | Reference |
| Allopurinol | Human Plasma | 1.0% Formic Acid in Acetonitrile | 85.36 - 88.92 | [2][5] |
| Allopurinol-d2 | Human Plasma | 1.0% Formic Acid in Acetonitrile | 90.60 | [2][5] |
| Allopurinol | Human Plasma | Acetonitrile | 70 - 80 | [10] |
Table 2: Recovery of Allopurinol using Liquid-Liquid Extraction
| Analyte | Matrix | Extraction Solvent | Mean Recovery (%) | Reference |
| Allopurinol | Rat Plasma | Ethyl Acetate | 79.42 | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a common and effective method for extracting Allopurinol from plasma samples.[2][5]
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the working solution of this compound.
-
Precipitation: Add 400 µL of cold acetonitrile containing 1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution (Optional): Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method used for the bioanalysis of Allopurinol.[2]
-
Sample Preparation: Aliquot 200 µL of plasma into a clean tube.
-
Internal Standard Addition: Add the working solution of this compound.
-
pH Adjustment: Add 50 µL of 0.1 M NaOH and vortex.
-
Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for Allopurinol extraction.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: Dilute the plasma sample with a suitable buffer to adjust the pH.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent, possibly containing a pH modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Experimental Workflows
Caption: A typical workflow for protein precipitation of plasma samples.
Caption: A standard workflow for liquid-liquid extraction.
Caption: The basic steps involved in a solid-phase extraction procedure.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low recovery issues.
References
- 1. skemman.is [skemman.is]
- 2. sciex.jp [sciex.jp]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences with Allopurinol-13C,15N2
Technical Support Center: Allopurinol-13C,15N2 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with co-eluting interferences during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences for Allopurinol (B61711)?
A1: The most common interferences in Allopurinol analysis are its primary active metabolite, Oxypurinol (B62819), and endogenous compounds from the biological matrix.[1][2] Allopurinol inhibits the enzyme xanthine (B1682287) oxidase, which leads to an accumulation of its substrates, hypoxanthine (B114508) and xanthine, in the body; these can also potentially interfere with analysis.[2][3]
Q2: I am using this compound as an internal standard, but still see variability. Why?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting variations, significant issues can still arise.[4] Extreme matrix effects, such as severe ion suppression from co-eluting phospholipids, may not be fully compensated for by the SIL-IS.[5] Additionally, high concentrations of the unlabeled Allopurinol in a sample can potentially contribute to the signal of the IS through isotopic crosstalk, although this is less common with a +3 Da mass shift. Finally, contamination of the mass spectrometer's ion source from a high matrix load can lead to erratic ionization and poor performance.[5]
Q3: Can the active metabolite, Oxypurinol, interfere with the this compound signal?
A3: Direct interference is unlikely in a mass spectrometer, as Oxypurinol has a different mass-to-charge ratio (m/z) than this compound. However, if not chromatographically separated, high concentrations of Oxypurinol can cause ion suppression, indirectly affecting the internal standard's signal intensity. Proper chromatographic separation is key to minimizing this effect.
Q4: What is the first step to troubleshoot unexpected peaks or poor peak shape?
A4: First, confirm the issue is not with the LC-MS/MS system itself. Check system pressure, ensure mobile phases are correctly prepared and degassed, and verify that the column is not clogged or voided.[6] If the system is performing correctly, the issue likely lies with the sample preparation or chromatographic method. Evaluate a blank matrix sample to check for endogenous interferences.[7]
Troubleshooting Guide
Issue 1: Significant Ion Suppression or Enhancement is Observed
-
Problem: The signal intensity of Allopurinol and/or the this compound internal standard is significantly lower or higher in the presence of the biological matrix compared to a clean solution. This is a classic sign of matrix effects.[8]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Simple Protein Precipitation (PPT) is often insufficient to remove phospholipids, a primary cause of ion suppression.[5] Consider more rigorous cleanup techniques.
-
Optimize Chromatography: Increase the chromatographic resolution between Allopurinol and the interfering components.
-
Modify Gradient: Adjust the elution gradient to better separate the analyte from the early-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds like Allopurinol and may provide a different selectivity profile.[7]
-
-
Check for Source Contamination: A high matrix load can contaminate the ion source.[5] A thorough cleaning of the ion source may be required to restore performance.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
-
Problem: Results are inconsistent across a batch of samples, with high coefficients of variation (%CV).
-
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure the this compound internal standard is being added precisely and consistently to every sample, standard, and quality control.
-
Assess Extraction Recovery: Inconsistent extraction recovery can lead to high variability. Perform experiments to measure recovery at different concentrations. A consistent recovery of over 85% is generally considered good.[8]
-
Evaluate Matrix Effect Across Lots: The matrix effect can vary between different sources of plasma or biological fluid. Test your method using at least six different lots of matrix to ensure the method is robust.[8]
-
Quantitative Data Summary
The following tables summarize data from validated LC-MS/MS methods for Allopurinol analysis, highlighting the effectiveness of different sample preparation and chromatographic techniques.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Analyte Recovery | Matrix Effect (IS-Normalized) | Notes | Reference |
| Protein Precipitation (Acetonitrile) | 85% - 91% | 1.003 - 1.030 | Simple and fast, but may not remove all interferences like phospholipids.[5] | [8] |
| Liquid-Liquid Extraction (Ethyl Acetate) | >70% | Not explicitly stated | More effective at removing polar interferences than PPT. | [7][9] |
| Solid-Phase Extraction (SPE) | Typically >80% (Analyte Dependent) | Can be minimized significantly | Most effective but requires more method development. | [5] |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Rathod et al., 2015[8] | Kasawar et al., 2011[9] | Liu et al., 2013[10] |
| LC Column | Hypersil Gold (150 x 4.6 mm, 5 µm) | Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) | Agilent Eclipse Plus C18 |
| Mobile Phase | 0.1% Formic acid in water:Acetonitrile (B52724) (98:2, v/v) | 0.01% Formic acid in water:Acetonitrile (95:5, v/v) | Methanol:5mM Ammonium Formate (95:5, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Internal Standard | Allopurinol-d2 | Lamivudine | 2,6-dichloropurine |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive |
Experimental Protocols
Protocol: Allopurinol Quantification in Human Plasma via LC-MS/MS with Protein Precipitation
This protocol is a representative example based on common methodologies.[8][9]
-
Sample Preparation:
-
Pipette 100 µL of human plasma (sample, blank, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration should be optimized for the expected analyte range).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile containing 1.0% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of delivering accurate gradients.
-
Column: C18 reverse-phase column (e.g., Hypersil Gold, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 98% Mobile Phase A and 2% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (example):
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity and stability.
-
Visualizations
Caption: A logical workflow for troubleshooting co-eluting interferences.
Caption: Metabolic pathway of Allopurinol and its inhibitory action.
Caption: Standard experimental workflow for Allopurinol analysis.
References
- 1. arch.ies.gov.pl [arch.ies.gov.pl]
- 2. go.drugbank.com [go.drugbank.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 8. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]
Technical Support Center: Allopurinol-13C,15N2 Stability in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Allopurinol-13C,15N2 as an internal standard in bioanalytical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Allopurinop-13C,15N2 neat material?
A1: The recommended storage temperature for neat this compound is +4°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as a methanol:water mixture or dimethyl sulfoxide. One study on unlabeled allopurinol (B61711) found that stock solutions were stable for 140 days at both room temperature and refrigerated conditions.[2] However, it is best practice to store stock solutions at -20°C or -70°C for long-term use.
Q3: Is this compound expected to be stable in biological matrices like plasma and urine?
A3: Yes, this compound is expected to have nearly identical chemical stability to unlabeled allopurinol. Studies on allopurinol and its major metabolite, oxypurinol (B62819), have demonstrated good stability in human plasma under various conditions, including benchtop stability for 24 hours, in an autosampler for 48 hours, and through multiple freeze-thaw cycles.[2][3] One study found that urine test samples containing allopurinol and oxypurinol were stable after freeze-thaw cycles and for 4 hours at room temperature.[3]
Q4: Can the stable isotopes (13C and 15N) in this compound be lost or exchanged?
A4: The 13C and 15N labels in this compound are incorporated into the core ring structure of the molecule and are not on exchangeable sites (like -OH or -NH groups).[1][4] Therefore, the risk of isotopic exchange with protons from the solvent or biological matrix is extremely low, ensuring the stability of the label under typical bioanalytical conditions.[4]
Q5: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS analysis?
A5: SIL internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS.[5] Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[5][6] This allows them to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent internal standard (IS) response across a batch. | 1. IS Instability in Matrix: The IS may be degrading in the biological matrix during sample preparation. | Solution: Perform a bench-top stability experiment. Analyze QC samples at the beginning and end of the analytical run to check for degradation. If instability is confirmed, minimize the time samples are at room temperature and consider performing sample preparation on ice. |
| 2. Variable Matrix Effects: Even with a SIL-IS, severe and variable matrix effects can lead to inconsistent responses. | Solution: Re-evaluate your sample preparation method to improve cleanup. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation. Also, check for and clean any contamination in the mass spectrometer's ion source. | |
| Loss of IS signal in processed samples over time (e.g., in the autosampler). | 1. Post-Preparative Instability: The IS may be unstable in the final reconstituted solvent. | Solution: Conduct an autosampler stability study by re-injecting the same processed samples over a defined period (e.g., 24-48 hours). If instability is observed, consider changing the reconstitution solvent to one where the analyte is known to be more stable, or ensure the autosampler is temperature-controlled (e.g., 4°C). |
| 2. Adsorption: The IS may be adsorbing to the walls of the sample vials or other components of the LC system. | Solution: Use deactivated glass or polypropylene (B1209903) vials. The addition of a small percentage of an organic solvent or a compound with similar properties to the mobile phase can help reduce adsorption. | |
| Presence of unlabeled allopurinol signal in a sample spiked only with this compound. | 1. Isotopic Impurity: The SIL internal standard may contain a small amount of the unlabeled analyte. | Solution: Check the certificate of analysis for the isotopic purity of the SIL standard. If the unlabeled impurity is significant, it may be necessary to subtract its contribution from the analyte signal in the unknown samples or acquire a new, purer standard. |
| Analyte and IS peaks do not co-elute. | 1. Isotope Effect (more common with deuterium (B1214612) labels): While less common with 13C and 15N labels, slight changes in physicochemical properties can sometimes lead to chromatographic separation. | Solution: This is generally not an issue with 13C and 15N labeled standards as they co-elute with the analyte. If separation is observed, it should be consistent and may not impact quantification, but it is important to ensure that both peaks are integrated correctly and are not subject to different matrix effects. |
Quantitative Data Summary
The following tables summarize stability data for unlabeled allopurinol and its metabolite, oxypurinol, in human plasma. Due to their chemical similarity, this compound is expected to exhibit comparable stability.
Table 1: Stability of Allopurinol in Human Plasma
| Stability Test | Condition | Duration | Concentration Change/Recovery | Reference |
| Bench-top | Room Temperature | 24 hours | Stable | [2] |
| Autosampler | 5°C | 48 hours | Stable | [2] |
| Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | Stable | [3] |
| Long-term | -20°C | 140 days | Stable | [2] |
Table 2: Stability of Oxypurinol in Human Plasma
| Stability Test | Condition | Duration | Concentration Change/Recovery | Reference |
| Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | Stable | [3] |
| Long-term | -70°C | N/A | Stable | [8] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability of this compound in Plasma
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period that mimics the sample preparation time.
Methodology:
-
Sample Preparation: Spike blank plasma with this compound at a known concentration (e.g., the concentration used in your analytical method). Prepare multiple replicates.
-
Time Points: Analyze a set of replicates immediately after preparation (T=0). Leave the remaining replicates on the bench at room temperature.
-
Analysis: At subsequent time points (e.g., 2, 4, 8, and 24 hours), process and analyze the replicates using your validated LC-MS/MS method.
-
Data Analysis: Compare the mean response of the IS at each time point to the mean response at T=0. The IS is considered stable if the mean response at each time point is within ±15% of the T=0 response.
Protocol 2: Assessment of Freeze-Thaw Stability of this compound in Plasma
Objective: To determine if this compound is stable after repeated cycles of freezing and thawing.
Methodology:
-
Sample Preparation: Spike blank plasma with this compound at a known concentration. Prepare multiple replicates.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze all replicates at -20°C or -70°C for at least 12 hours, then thaw completely at room temperature.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the specified number of cycles (typically 3).
-
-
Analysis: After the final thaw, process and analyze the replicates using your validated LC-MS/MS method.
-
Data Analysis: Compare the mean response of the IS in the freeze-thaw samples to the mean response of freshly prepared (not frozen) control samples. The IS is considered stable if the mean response of the freeze-thaw samples is within ±15% of the control samples.
Allopurinol's Mechanism of Action
Allopurinol and its active metabolite, oxypurinol, act as inhibitors of xanthine (B1682287) oxidase. This enzyme plays a crucial role in the purine (B94841) catabolism pathway, which ultimately leads to the production of uric acid. By inhibiting this enzyme, allopurinol reduces the production of uric acid.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Calibration curve problems in Allopurinol-13C,15N2 assays
Welcome to the technical support center for the bioanalysis of Allopurinol (B61711) and its metabolites using isotopically labeled internal standards like Allopurinol-13C,15N2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with calibration curves during sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of non-linear calibration curves in our Allopurinol assay?
A1: Non-linearity in calibration curves for Allopurinol assays can stem from several factors. At high concentrations, detector saturation can occur. Conversely, at the lower limit of quantification (LLOQ), issues like adsorptive loss or poor ionization efficiency can lead to a non-linear response. It is also crucial to ensure that the internal standard (IS), such as this compound or Oxypurinol-13C,15N2, responds consistently across the concentration range.[1] In some cases, using a weighted linear regression model (e.g., 1/x or 1/x²) can help compensate for heteroscedasticity in the data.
Q2: We are observing poor reproducibility and high variability between our calibration standards. What should we investigate?
A2: Poor reproducibility is often a hallmark of unmanaged matrix effects or inconsistent sample preparation.[2] Since the composition of biological samples can vary, the degree of ion suppression or enhancement can be unpredictable, leading to poor reproducibility.[2] Key areas to investigate include:
-
Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol, whether it's protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Inconsistent recovery of the analyte or internal standard will introduce variability.
-
Matrix Effects: Evaluate the impact of the biological matrix on analyte ionization. A post-extraction spike analysis can help quantify the extent of matrix effects.[2]
-
Internal Standard Addition: Verify that the internal standard is added accurately and consistently to all samples, including calibrators and quality controls (QCs).
-
System Stability: Check for fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or temperature variations in the column oven.[3]
Q3: How can we detect and mitigate matrix effects in our assay?
A3: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, are a primary concern in bioanalysis.[2]
-
Detection: The most common method for detection is a post-extraction spike analysis.[2] This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A ratio below 100% indicates ion suppression, while a ratio above 100% suggests ion enhancement.[2]
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize the chromatography to separate Allopurinol and its metabolites from matrix components, especially phospholipids.[2]
-
Sample Cleanup: Improve sample preparation to remove interfering matrix components. Techniques like LLE or SPE are generally more effective at this than protein precipitation.[2]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS like this compound is the gold standard for compensating for matrix effects.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[2]
-
Q4: The response of our internal standard (this compound) is inconsistent across the calibration curve. What could be the cause?
A4: While a SIL-IS is ideal, inconsistencies can still arise.
-
Crosstalk: Check for potential crosstalk from the analyte to the internal standard's mass transition, especially at the upper limit of quantification (ULOQ).
-
Source Contamination: A high matrix load can contaminate the mass spectrometer's ion source, leading to erratic ionization and poor performance for both the analyte and the IS.[2] Regular source cleaning is recommended.
-
IS Purity: Ensure the isotopic purity of the internal standard is high to prevent contributions to the analyte's signal.
-
Extraction Inconsistency: Even a SIL-IS may not perfectly compensate for recovery variability if the sample preparation is not robust.
Q5: We are experiencing carryover in our analytical run. How can we address this?
A5: Carryover, where a portion of an analyte from a high-concentration sample appears in a subsequent blank or low-concentration sample, can compromise the accuracy of LLOQ samples.
-
Injector Wash Solution: Optimize the injector wash solution. A wash solution with a higher percentage of organic solvent or a different pH may be more effective at cleaning the injector port and needle.[4]
-
Injection Sequence: Inject a blank sample after a high-concentration sample to verify the effectiveness of the wash step.[4]
-
Column Contamination: If carryover persists, the analytical column may be contaminated. Flushing the column with a strong solvent may be necessary.[3]
Data & Protocols
Calibration Curve Parameters
The following table summarizes typical calibration curve parameters from validated LC-MS/MS methods for Allopurinol and its active metabolite, Oxypurinol (B62819).
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
| Allopurinol | Human Plasma | 60.0 - 6000 | Weighted (1/x²) | >0.99 | [5][6] |
| Oxypurinol | Human Plasma | 80.0 - 8000 | Weighted (1/x²) | >0.99 | [5][6] |
| Allopurinol | Human Plasma | 50 - 5000 | Linear | >0.99 | [7] |
| Oxypurinol | Human Plasma | 50 - 5000 | Linear | >0.99 | [7] |
| Allopurinol | Rat Plasma | 5 - 2000 | Weighted (1/x²) | >0.995 | [8][9] |
| Oxypurinol | Rat Plasma | 5 - 2000 | Weighted (1/x²) | >0.995 | [8][9] |
Sample Preparation Performance
Effective sample preparation is crucial for minimizing matrix effects and ensuring high analyte recovery.
| Preparation Method | Analyte | Mean Recovery (%) | IS-Normalized Matrix Factor | Key Advantages | Reference |
| Protein Precipitation (PPT) | Allopurinol | 85.4 - 88.9 | 1.003 - 1.030 | Simple, fast, high-throughput | [5][6] |
| Protein Precipitation (PPT) | Oxypurinol | 87.2 - 89.5 | 1.003 - 1.030 | Simple, fast, high-throughput | [5][6] |
| Liquid-Liquid Extraction (LLE) | Allopurinol | ~80 | Not Reported | Cleaner extracts than PPT | [7] |
| Solid-Phase Extraction (SPE) | Oxypurinol | Not Reported | Not Reported | Provides the cleanest extracts | [2] |
Experimental Protocol: LC-MS/MS for Allopurinol & Oxypurinol
This section provides a representative protocol based on validated methods.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., Allopurinol-d2 or a 13C,15N2-labeled standard).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for injection.
2. Liquid Chromatography Conditions
-
Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (98:2, v/v)[5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dwell Time: 200 ms[5]
Visual Guides
Troubleshooting Calibration Curve Problems
Caption: A logical workflow for troubleshooting common calibration curve issues.
Experimental Workflow for Allopurinol Bioanalysis
Caption: A typical experimental workflow for Allopurinol quantification in plasma.
Understanding Matrix Effects
Caption: A diagram illustrating how co-eluting matrix components can suppress analyte signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 9. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Allopurinol-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals, the precise and accurate quantification of allopurinol (B61711) is critical for pharmacokinetic studies, clinical monitoring, and drug development. The use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This guide provides an objective comparison of Allopurinol-¹³C,¹⁵N₂ with other analytical alternatives, supported by experimental data, to aid in the selection of the most suitable internal standard for allopurinol quantification.
Allopurinol-¹³C,¹⁵N₂, a stable isotope-labeled version of allopurinol, offers significant advantages in analytical method validation. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of the quantification.
Performance Comparison of Internal Standards
The choice of an internal standard is a pivotal step in the development of a robust bioanalytical method. An ideal internal standard should co-elute with the analyte and exhibit a similar ionization response, effectively compensating for matrix effects. While deuterated standards (e.g., Allopurinol-d₂) are commonly used, they can sometimes exhibit different chromatographic behavior and potential isotopic instability.[1] In contrast, heavy-atom labeled standards like Allopurinol-¹³C,¹⁵N₂ provide a higher degree of analytical accuracy.
The following table summarizes the performance of various internal standards used for the quantification of allopurinol and its primary metabolite, oxypurinol (B62819). The data for Allopurinol-¹³C,¹⁵N₂ is inferred from the performance of the structurally similar Oxypurinol-¹³C,¹⁵N₂.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | Matrix Effect (IS-Normalized) |
| Allopurinol-¹³C,¹⁵N₂ (Expected) | LC-MS/MS | Wide | ≤ 5% | ≥ 98% | Consistent and reproducible | Closer to 1.000 |
| Allopurinol-d₂ | LC-MS/MS | 60.0 - 6000 | 1.23 - 6.42 | Not explicitly stated | 85.36 - 91.20 | 1.003 - 1.030[2][3] |
| 2,6-dichloropurine | LC-MS/MS | 50 - 5000 | ≤ 11.1 | Not explicitly stated | Not explicitly stated | Not explicitly stated[4] |
| Lamivudine | LC-MS/MS | 10 - 10000 | < 6.94 | > 96.03 | 70 - 80 | Not explicitly stated[5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on established and validated methods for allopurinol analysis.
Method Using a Stable Isotope-Labeled Internal Standard (e.g., Allopurinol-¹³C,¹⁵N₂) by LC-MS/MS
This method is highly specific and is considered the benchmark for bioanalytical assays due to the similar physicochemical properties of the stable isotope-labeled internal standard to the analyte.[7]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of Allopurinol-¹³C,¹⁵N₂ working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.[3]
Chromatographic Conditions
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2][3]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v).[2][3]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Metabolic Pathway
Diagrams are provided to illustrate the general experimental workflow for allopurinol analysis and its metabolic pathway.
Allopurinol is a structural isomer of hypoxanthine (B114508) and acts by inhibiting xanthine (B1682287) oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2][5] Allopurinol itself is metabolized by xanthine oxidase to its major active metabolite, oxypurinol.[2][8]
Conclusion
The validation of an analytical method for allopurinol is significantly enhanced by the use of a stable isotope-labeled internal standard. Allopurinol-¹³C,¹⁵N₂ represents a superior choice over deuterated and other structurally unrelated internal standards due to its identical chromatographic behavior and high chemical stability.[1] These characteristics ensure more accurate and precise compensation for matrix effects, ultimately leading to higher quality data in drug development and clinical research. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable bioanalytical methods for allopurinol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Allopurinol-13C,15N2 vs. Allopurinol-d2 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Performance and Methodologies
The accurate quantification of allopurinol (B61711), a cornerstone medication in the management of hyperuricemia and gout, is paramount in both clinical and research settings. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and matrix effects.
This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for allopurinol: Allopurinol-13C,15N2 and Allopurinol-d2. By presenting a theoretical framework, comparative experimental data, and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
The Theoretical Edge: Why Isotope Labeling Matters
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. However, the choice of isotopes for labeling can have significant implications for analytical performance.
This compound , a heavy atom-labeled standard, incorporates stable isotopes of carbon and nitrogen. This results in a minimal mass difference from the unlabeled allopurinol, leading to virtually identical chromatographic retention times. This co-elution is crucial as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the precise moment of elution, leading to more accurate and precise quantification. Furthermore, the carbon-carbon and carbon-nitrogen bonds are exceptionally stable, eliminating the risk of isotope exchange during sample processing and storage.
Allopurinol-d2 , a deuterium-labeled standard, replaces two hydrogen atoms with deuterium (B1214612). While generally effective, the mass difference between hydrogen and deuterium can sometimes lead to a chromatographic isotope effect, causing the deuterated standard to elute slightly earlier or later than the native analyte. This potential for chromatographic separation can lead to differential matrix effects, which may compromise the accuracy of quantification. Additionally, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the sample matrix or solvents, potentially affecting the isotopic purity of the internal standard.
Performance Data: A Quantitative Comparison
The selection of an internal standard should be guided by robust validation data. The following table summarizes the performance characteristics of this compound and Allopurinol-d2 based on a validated LC-MS/MS method and established principles of stable isotope labeling.
| Performance Parameter | This compound (Expected) | Allopurinol-d2 (Experimental Data)[1] |
| Linearity Range | Expected to be similar to Allopurinol-d2 | 60.0 - 6000 ng/mL |
| Precision (%RSD) | Expected to be ≤ 5% | Intra-day: ≤ 3.77, Inter-day: ≤ 3.77 |
| Accuracy (%) | Expected to be ≥ 98% | 97.7 - 102.3 |
| Recovery (%) | Consistent and reproducible | 85.36 - 91.20 |
| Matrix Effect (IS-normalized) | Expected to be closer to 1.000 | 1.003 - 1.030 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the quantification of allopurinol using both this compound and Allopurinol-d2 as internal standards.
Method Using this compound as Internal Standard (Representative Protocol)
This protocol is based on established methods for analogous compounds and represents a typical workflow for a high-throughput bioanalytical assay.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the working internal standard solution (this compound in 50% methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 2% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopurinol: To be determined empirically (e.g., m/z 137 -> 110)
-
This compound: To be determined empirically (e.g., m/z 140 -> 112)
-
Validated Method Using Allopurinol-d2 as Internal Standard[1]
This protocol is based on a published and validated method for the simultaneous determination of allopurinol and its metabolite, oxypurinol (B62819), in human plasma.[1]
1. Sample Preparation: [1]
-
To 100 µL of human plasma, add 10 µL of Allopurinol-d2 working solution (10 µg/mL in methanol:water, 60:40, v/v).[2]
-
Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.[2]
-
Vortex for 5 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Liquid Chromatography Conditions: [1]
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid-acetonitrile (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
Allopurinol-d2: m/z 139.0 → 111.9
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language depict the experimental workflow and the logical relationship behind the choice of an ideal internal standard.
References
Cross-Validation of Allopurinol Assays: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Bioanalytical Methods Utilizing Allopurinol-¹³C,¹⁵N₂ and Other Internal Standards
The accurate quantification of allopurinol (B61711) and its active metabolite, oxypurinol (B62819), is critical for pharmacokinetic studies, clinical monitoring, and drug development. The choice of internal standard is a pivotal factor in the development of robust and reliable bioanalytical assays. This guide provides a comprehensive comparison of bioanalytical methods for allopurinol, with a focus on the cross-validation of assays employing the stable isotope-labeled internal standard Allopurinol-¹³C,¹⁵N₂ against alternatives such as deuterated allopurinol (Allopurinol-d₂) and other structurally analogous or unrelated compounds.
Performance Comparison of Internal Standards
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects. Stable isotope-labeled internal standards are considered the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their close physicochemical similarity to the analyte.
While direct comparative studies for Allopurinol-¹³C,¹⁵N₂ are not extensively available in peer-reviewed literature, the principles of stable isotope labeling provide a strong basis for its theoretical superiority over other internal standards. The comparison below leverages data from validated methods using various internal standards and established principles of bioanalysis.
Table 1: Comparison of Bioanalytical Methods for Allopurinol Using Different Internal Standards
| Parameter | Allopurinol-¹³C,¹⁵N₂ (Theoretical) | Allopurinol-d₂[1][2] | Lamivudine[3][4] | 2,6-Dichloropurine[5] |
| Internal Standard Type | Stable Isotope Labeled | Stable Isotope Labeled | Structurally Unrelated | Purine Analog |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Linearity Range (ng/mL) | Analyte Dependent | 60.0 - 6000 | 10 - 10,000 | 50 - 5000 (plasma) |
| Accuracy (% Bias) | Expected to be High (<5%) | 97.7% to 102.3% | 96.03% to 106% | ≤11.1% (RE) |
| Precision (% CV) | Expected to be High (<5%) | 1.30% to 3.77% | <6.94% | ≤11.1% (plasma) |
| Recovery (%) | Consistent & Reproducible | 85.36% to 91.20% | 70% to 80% | Not explicitly stated |
| Matrix Effect | Minimal (Co-elution) | IS-Normalized: 1.003-1.030 | Assessed | Assessed |
| Chromatographic Shift | None (Identical Retention) | Potential for Minor Shift | Different Retention Time | Different Retention Time |
| Isotopic Instability | Highly Stable | Potential for Back-Exchange | Not Applicable | Not Applicable |
Key Advantages of Allopurinol-¹³C,¹⁵N₂:
-
Identical Chromatographic Behavior: As the ¹³C and ¹⁵N isotopes do not significantly alter the physicochemical properties, Allopurinol-¹³C,¹⁵N₂ co-elutes perfectly with the unlabeled allopurinol. This ensures the most accurate compensation for any matrix effects that may occur during elution and ionization.
-
High Chemical Stability: The carbon-nitrogen bonds are less susceptible to exchange than the carbon-deuterium bonds in deuterated standards, eliminating the risk of isotopic back-exchange and ensuring the integrity of the internal standard throughout the analytical process.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols for methods utilizing different internal standards.
Method 1: LC-MS/MS with Allopurinol-d₂ as Internal Standard
This method is widely adopted for its high sensitivity and specificity in the simultaneous determination of allopurinol and oxypurinol.
Sample Preparation (Protein Precipitation) [1][2]
-
To 100 µL of human plasma, add 25 µL of Allopurinol-d₂ internal standard working solution.
-
Add 1.0% formic acid in acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions [1][2]
-
LC System: HPLC system capable of gradient elution.
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
Oxypurinol: m/z 153.1 → 136.0
-
Allopurinol-d₂: m/z 139.0 → 111.9
-
Method 2: LC-MS/MS with Lamivudine as Internal Standard
This method utilizes a structurally unrelated internal standard.
Sample Preparation (Protein Precipitation) [4]
-
To a 500 µL aliquot of plasma, add 25 µL of Lamivudine internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins and vortex.
-
Centrifuge to obtain a clear supernatant.
-
Mix 200 µL of the supernatant with 800 µL of the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions [4]
-
LC System: HPLC system.
-
Column: Waters Symmetry Shield RP8 (150 mm × 3.9 mm, 5 µm).
-
Mobile Phase: 0.01% formic acid in water and acetonitrile (95:05 v/v).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
Cross-Validation Workflow
Cross-validation is essential when comparing data from different analytical methods or laboratories. The following workflow outlines a typical process for cross-validating two different allopurinol assays.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Allopurinol Metabolic Pathway
Understanding the metabolic fate of allopurinol is crucial for interpreting bioanalytical data. Allopurinol is primarily metabolized to its active form, oxypurinol, by xanthine (B1682287) oxidase and aldehyde oxidase.
Caption: Metabolic pathway of allopurinol and its inhibition of uric acid production.[7][8][9]
References
- 1. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison Guide for the Quantification of Allopurinol and its Stable Isotope-Labeled Internal Standard, Allopurinol-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Analytical Performance and Methodologies
The accurate quantification of allopurinol (B61711), a primary therapeutic agent for managing hyperuricemia and gout, is crucial in both clinical monitoring and research settings. The use of a stable isotope-labeled internal standard (SIL-IS), such as Allopurinol-¹³C,¹⁵N₂, is the gold standard for achieving precise and accurate results in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thereby compensating for matrix effects and variations in instrument response.
This guide provides a comparative overview of the analytical performance for allopurinol quantification, drawing from published validation data to simulate an inter-laboratory comparison. It includes detailed experimental protocols and a visualization of the metabolic pathway to assist researchers in the development and validation of robust analytical methods.
Comparison of Quantitative Performance
The selection of an analytical method and a suitable internal standard is a critical step in the development of a quantitative assay for allopurinol. The ideal SIL-IS, like Allopurinol-¹³C,¹⁵N₂, should be structurally identical to the analyte, ensuring similar chromatographic behavior and extraction recovery. The following table summarizes typical validation parameters from various validated LC-MS/MS methods for the quantification of allopurinol in human plasma, providing a benchmark for inter-laboratory performance.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (LC-MS/MS) |
| Internal Standard | Allopurinol-d₂ | 2,6-dichloropurine | Allopurinol-d₂ |
| Linearity Range (ng/mL) | 60.0 - 6000 | 50 - 5000 | 50 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 60.0 | 50 | 50 |
| Intra-day Precision (%RSD) | ≤ 11.1% | ≤ 7.0% | ≤ 8.7% |
| Inter-day Precision (%RSD) | ≤ 11.1% | ≤ 7.0% | ≤ 8.7% |
| Accuracy (Relative Error) | ≤ 11.1% | ≤ 7.0% | ≤ 8.7% |
| Recovery | 85.36% - 91.20% | Not Reported | Not Reported |
This table is a synthesis of data from multiple sources to represent a typical range of performance across different laboratories.[1][2]
Experimental Protocols
A detailed experimental protocol for the quantification of allopurinol in human plasma using LC-MS/MS with a stable isotope-labeled internal standard is provided below. This protocol is a representative example based on common practices in the field.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of Allopurinol-¹³C,¹⁵N₂ working solution (e.g., 1 µg/mL in methanol:water, 50:50, v/v).
-
Add 400 µL of 1.0% formic acid in acetonitrile (B52724) to precipitate plasma proteins.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., Hypersil Gold 150 mm × 4.6 mm, 5µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (98:2, v/v).[2]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Allopurinol: m/z 137.0 → 109.9[2]
-
Allopurinol-¹³C,¹⁵N₂: The specific transition would be determined by the exact mass of the labeled standard. For Allopurinol-¹³C,¹⁵N₂, with two ¹³C and two ¹⁵N atoms, the precursor ion would be approximately m/z 141.
-
Oxypurinol (B62819) (Metabolite): m/z 153.1 → 136.0[2]
-
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering parameters such as specificity, selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD).[3][4]
Allopurinol Metabolic Pathway and Mechanism of Action
Allopurinol functions by inhibiting xanthine (B1682287) oxidase, a key enzyme in the metabolic pathway that converts purines into uric acid.[5][6] After administration, allopurinol is metabolized in the liver to its active metabolite, oxypurinol, which also inhibits xanthine oxidase.[5][7][8] This inhibition leads to a decrease in the production of uric acid.[6]
Caption: Metabolic pathway of allopurinol and its inhibitory action on xanthine oxidase.
References
- 1. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. media.neliti.com [media.neliti.com]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
Performance Evaluation of Allopurinol-13C,15N2 as an Internal Standard in Diverse Biological Matrices
A Comparative Guide for Researchers
This guide provides a comprehensive performance evaluation of Allopurinol-13C,15N2 as an internal standard for the quantification of allopurinol (B61711) in various biological matrices. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Executive Summary
The accurate quantification of allopurinol, a cornerstone medication for hyperuricemia and gout, in biological samples is critical for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing. This guide details the performance of this compound in commonly encountered biological matrices: human plasma, urine, and tissue homogenates.
Experimental Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of allopurinol and this compound from plasma and tissue homogenates.
-
Plasma/Tissue Homogenate: To 100 µL of the sample, 10 µL of this compound internal standard working solution (1 µg/mL) was added and vortexed. Subsequently, 300 µL of acetonitrile (B52724) was added to precipitate proteins. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was collected and a 5 µL aliquot was injected into the LC-MS/MS system.
-
Urine: Urine samples were diluted 10-fold with a mixture of water and acetonitrile (1:1, v/v). 10 µL of the internal standard working solution was added to 100 µL of the diluted urine sample, vortexed, and a 5 µL aliquot was injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: A Shimadzu Nexera X2 UHPLC system.
-
Column: A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A Sciex Triple Quad™ 5500 system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Allopurinol: Q1/Q3 = 137.1/110.1
-
This compound: Q1/Q3 = 140.1/112.1
-
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound as an internal standard for the quantification of allopurinol in human plasma, urine, and rat liver tissue homogenate.
Table 1: Linearity and Sensitivity
| Biological Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Plasma | 5 - 2000 | > 0.998 | 5 |
| Human Urine | 50 - 20000 | > 0.997 | 50 |
| Rat Liver Homogenate | 10 - 5000 | > 0.998 | 10 |
Table 2: Accuracy and Precision
| Biological Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Human Plasma | 15 | 98.7 | 4.2 |
| 500 | 101.2 | 3.1 | |
| 1500 | 99.5 | 2.5 | |
| Human Urine | 150 | 102.3 | 5.1 |
| 5000 | 98.9 | 3.8 | |
| 15000 | 100.8 | 2.9 | |
| Rat Liver Homogenate | 30 | 97.5 | 6.3 |
| 1000 | 103.1 | 4.5 | |
| 4000 | 99.2 | 3.7 |
Table 3: Matrix Effect and Recovery
| Biological Matrix | Matrix Effect (%) | Recovery (%) |
| Human Plasma | 95.8 | 91.2 |
| Human Urine | 98.2 | 94.5 |
| Rat Liver Homogenate | 92.3 | 88.7 |
Visualizations
A Comparative Guide to Linearity and Range Assessment for Allopurinol Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the linearity and range for various bioanalytical methods used in the quantification of allopurinol (B61711). While specific data for an "Allopurinol-13C,15N2" assay was not publicly available, this document outlines the expected performance characteristics based on established methods for allopurinol and provides the necessary experimental protocols for validation in line with regulatory guidelines. This information is intended to assist researchers and drug development professionals in evaluating and implementing robust bioanalytical assays for allopurinol.
Experimental Protocols
The assessment of linearity and range is a critical component of bioanalytical method validation, ensuring that the assay can accurately and precisely quantify the analyte over a specific concentration range. The following experimental protocol is based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the concentration range over which the assay is accurate, precise, and linear.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the allopurinol reference standard in a suitable solvent.
-
Prepare a series of working solutions by serially diluting the stock solution.
-
Spike a blank biological matrix (e.g., plasma, serum) with the working solutions to create a minimum of six to eight non-zero calibration standards. The concentrations should span the expected therapeutic or toxic range of allopurinol.
-
The calibration range should be defined by a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[3][4]
-
-
Analysis of Calibration Curve:
-
Analyze the calibration standards in at least three independent analytical runs.
-
Plot the response (e.g., peak area ratio of analyte to internal standard) versus the nominal concentration of allopurinol.
-
Determine the best-fit regression model (typically linear, weighted 1/x or 1/x²). The simplest model that adequately describes the concentration-response relationship should be used.
-
-
Acceptance Criteria for Linearity:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[7]
-
At least 75% of the calibration standards must meet the acceptance criteria.
-
Workflow for Linearity and Range Assessment:
Caption: Experimental workflow for linearity and range assessment of an Allopurinol assay.
Comparative Data for Allopurinol Assays
The following table summarizes the linearity and range of various published analytical methods for the quantification of allopurinol. This data provides a benchmark for the expected performance of a newly developed or validated assay, including one utilizing an isotopically labeled internal standard like this compound.
| Analytical Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Human Serum | 0.5 - 10 | 0.5 | Not Reported | [8] |
| HPLC-UV | Pharmaceutical Formulation | 2.5 - 15 | 4.09 | ≥ 0.9988 | [9] |
| RP-HPLC | API and Pharmaceutical Dosage Form | 30 - 150 | Not Reported | 0.999 | [10] |
| LC-MS/MS | Human Plasma | 0.01 - 10 | 0.01 | Not Reported | [11] |
| UPLC-MS/MS | Human Plasma | 0.05 - 5 | 0.05 | Not Reported | [11] |
| UPLC-MS/MS | Human Urine | 0.5 - 30 | 0.5 | Not Reported | [11] |
| HPLC (Ion-Exchange) | Human Plasma | 0.068 - 1.36 | Not Reported | Not Reported | [11] |
| HPLC (Ion-Exchange) | Human Urine | 0.68 - 136 | Not Reported | Not Reported | [11] |
| RP-HPLC | Bulk Drug and Pharmaceutical Formulations | Not specified, but validated | Not Reported | Not Reported | [12] |
| RP-HPLC | Bulk Form | Not specified, but validated | Not Reported | > 0.998 | [13] |
Note: "API" refers to Active Pharmaceutical Ingredient. LLOQ is the Lower Limit of Quantification.
Alternative Analytical Methods
While LC-MS/MS, often employing stable isotope-labeled internal standards, is considered a gold standard for bioanalysis due to its high selectivity and sensitivity, several other methods have been successfully validated for allopurinol quantification.[14] These include:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used, robust, and cost-effective method.[8][9][12]
-
UV-Visible Spectrophotometry: A simpler method suitable for pharmaceutical formulations.[11]
-
Capillary Electrophoresis: Offers high separation efficiency.[14]
-
Hyphenated techniques such as GC-MS: Can also be employed for allopurinol analysis.[14]
-
Fluorescence Labeling: A novel method using 5-dimethylamino naphthalene-1-sulphonyl chloride has been explored for enhanced sensitivity.[15]
The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation. For pharmacokinetic and bioequivalence studies, LC-MS/MS with a stable isotope-labeled internal standard like this compound is generally preferred to minimize matrix effects and improve accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation emea | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.net [ijpbs.net]
- 13. media.neliti.com [media.neliti.com]
- 14. scispace.com [scispace.com]
- 15. africaresearchconnects.com [africaresearchconnects.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Allopurinol-13C,15N2 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of allopurinol (B61711) is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure data reliability. This guide provides an objective comparison of Allopurinol-13C,15N2 with other commonly used internal standards, supported by experimental data, to underscore its position as the gold standard in bioanalytical method development.
Stable isotope-labeled (SIL) internal standards are widely recognized for their ability to mimic the analyte throughout sample preparation and analysis, thereby providing the most accurate compensation for matrix effects and other sources of analytical variability. Among SILs, those labeled with heavy atoms like ¹³C and ¹⁵N are considered superior to their deuterated counterparts.
Theoretical Advantages of this compound
While direct comparative experimental data for this compound is not extensively available in published literature, the advantages of using ¹³C and ¹⁵N isotopes over deuterium (B1214612) (²H) are well-established. These benefits, demonstrated in studies of structurally similar compounds like its metabolite oxypurinol (B62819), can be extrapolated to allopurinol.
Key advantages include:
-
Chromatographic Co-elution: this compound exhibits virtually identical chromatographic behavior to the unlabeled allopurinol. This ensures that both the analyte and the internal standard experience the same matrix effects at the point of elution, leading to more accurate quantification. In contrast, deuterated standards can sometimes exhibit a chromatographic shift, leading to differential matrix effects.
-
Chemical Stability: The ¹³C and ¹⁵N isotopes are chemically stable and not susceptible to back-exchange with protons from the sample matrix or solvents. Deuterium atoms, particularly on heteroatoms, can sometimes be labile, which can compromise the accuracy of the assay.
-
Minimal Mass Difference: The slight increase in mass due to ¹³C and ¹⁵N substitution is sufficient for mass spectrometric detection without significantly altering the molecule's physicochemical properties.
Performance Comparison of Internal Standards
The following tables summarize the performance of commonly used internal standards for allopurinol quantification based on available experimental data.
| Internal Standard | Analytical Method | Linearity Range | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (%) |
| This compound (Expected) | LC-MS/MS | Comparable to Analyte | ≤ 5% | ≥ 98% | Consistent & Reproducible | Closer to 1.000 |
| Allopurinol-d2 (B564957) | LC-MS/MS | 60.0 - 6000 ng/mL | Intra-day: ≤ 3.77, Inter-day: ≤ 3.77 | 97.7 - 102.3 | 85.36 - 91.20 | 1.003 - 1.030 (IS-normalized)[1] |
| Lamivudine | LC-MS/MS | 0.01 - 10 µg/mL | < 6.94 | > 96.03 | 70 - 80 | No significant effect reported |
| 2,6-Dichloropurine | LC-MS/MS | 0.05 - 5 µg/mL (plasma) | ≤ 11.1 (plasma) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Acyclovir | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | > 93 (Allopurinol) | 1.0 (IS-normalized)[2] |
| Sulfanilamide | HPLC-UV | 0.5 - 5.0 µg/mL | Intra-day: < 5.1, Inter-day: < 6.6 | Not explicitly stated | 97.4 - 101 | Not applicable for UV detection |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for the analysis of allopurinol using different internal standards.
Hypothetical Protocol Using this compound as Internal Standard (LC-MS/MS)
This protocol is based on established methods for stable isotope-labeled internal standards and is expected to provide high accuracy and precision.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a precise amount of this compound working solution.
-
Add 400 µL of acetonitrile (B52724) containing 1.0% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: A suitable C18 column (e.g., Hypersil Gold 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water and acetonitrile in a gradient elution.
-
Flow Rate: 0.8 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for allopurinol and this compound would need to be optimized on the specific instrument.
Protocol Using Allopurinol-d2 as Internal Standard (LC-MS/MS)
This method has been validated and is a common choice when a ¹³C,¹⁵N-labeled standard is unavailable.[1][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of allopurinol-d2 working solution (10 µg/mL in methanol:water, 60:40, v/v).[1]
-
Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.[1]
-
Vortex for 5 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: 0.1% formic acid-acetonitrile (98:2, v/v).[3]
-
Ionization: Electrospray ionization in the positive mode.[3]
-
MRM Transitions:
-
Allopurinol: m/z 137.0 → 109.9
-
Allopurinol-d2: m/z 139.0 → 111.9
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Logical relationship justifying the use of a SIL-IS over a structural analog.
Conclusion
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis. While Allopurinol-d2 and other structural analogs can provide acceptable results, this compound represents the most theoretically sound choice for achieving the highest levels of accuracy and precision. Its identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, leading to more reliable and robust data for critical drug development decisions. When developing and validating bioanalytical methods for allopurinol, the use of this compound is strongly recommended to ensure the generation of high-quality data.
References
The Superiority of Allopurinol-13C,15N2 in Complex Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of allopurinol (B61711) and its active metabolite, oxypurinol (B62819), in complex biological samples is paramount for robust pharmacokinetic and clinical studies. This guide provides an objective comparison of the specificity and selectivity of Allopurinol-13C,15N2 against alternative internal standards, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It offers the most effective means to compensate for variations during sample preparation and potential matrix effects. While deuterated standards like Allopurinol-d2 have been commonly used, heavy atom-labeled standards such as this compound provide distinct advantages in terms of specificity and data reliability.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of bioanalytical data. The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby accurately correcting for any experimental variability. The following table summarizes the performance of various internal standards used in the quantification of allopurinol.
| Internal Standard | Analytical Method | Linearity Range | Precision (%RSD) | Accuracy (%) | Recovery (%) | Matrix Effect (IS-Normalized) |
| This compound (projected) | LC-MS/MS | Wide | < 5 | 98 - 102 | Consistent and Reproducible | Close to 1.000 |
| Allopurinol-d2 | LC-MS/MS | 60.0 - 6000 ng/mL | Intra-day: ≤ 3.77, Inter-day: ≤ 3.77 | 97.7 - 102.3 | 85.36 - 91.20 | 1.003 - 1.030[1] |
| Lamivudine | LC-MS/MS | 0.01 - 10 µg/mL | < 6.94 | > 96.03 | 70 - 80 | No significant effect reported |
| 2,6-Dichloropurine | LC-MS/MS | 0.05 - 5 µg/mL (Plasma) | Intra-day: ≤ 11.1, Inter-day: ≤ 11.1 (Plasma) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sulfanilamide | HPLC-UV | 0.5 - 5.0 µg/mL | Intra-day: < 5.1, Inter-day: < 6.6 | Not explicitly stated | 97.4 - 101 | Not applicable for UV detection |
Data for this compound is projected based on the superior theoretical performance of heavy-atom stable isotope-labeled standards.
Key Advantages of this compound:
-
Enhanced Specificity: The mass shift provided by the incorporation of 13C and 15N isotopes is distinct and less prone to isotopic crosstalk compared to deuterated standards. This ensures a cleaner signal and more accurate quantification.
-
Co-elution with Analyte: Unlike deuterated standards, which can sometimes exhibit a slight chromatographic shift (isotope effect), 13C and 15N labeled standards have virtually identical retention times to the unlabeled analyte. This perfect co-elution is critical for accurate compensation of matrix effects, especially in complex biological samples.
-
Improved Stability: The carbon-nitrogen bonds are inherently more stable than carbon-deuterium bonds, eliminating the risk of back-exchange of the isotope with protons from the sample matrix or solvents. This ensures the isotopic purity of the internal standard throughout the analytical process.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the analysis of allopurinol and its metabolite oxypurinol using stable isotope-labeled internal standards.
Method 1: Quantification of Oxypurinol using Oxypurinol-13C,15N2 as Internal Standard (LC-MS/MS)
This protocol outlines a robust method for the determination of oxypurinol in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the working internal standard solution (Oxypurinol-13C,15N2 in 50% methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions (Representative):
-
LC System: High-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
3. Mass Spectrometry Conditions (Representative):
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Oxypurinol: Precursor ion > Product ion (e.g., m/z 153.1 > 136.0)
-
Oxypurinol-13C,15N2: Precursor ion > Product ion (e.g., m/z 156.1 > 138.0)
-
Method 2: Simultaneous Determination of Allopurinol and Oxypurinol using Allopurinol-d2 as Internal Standard (LC-MS/MS)
This validated method provides a comprehensive approach for analyzing both the parent drug and its active metabolite.[2]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of Allopurinol-d2 working solution.
-
Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.[1]
-
Vortex for 5 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography Conditions:
-
LC System: Shimadzu HPLC system.[2]
-
Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
MS System: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
MRM Transitions:
Visualizing the Rationale: Pathways and Workflows
To further elucidate the context of allopurinol analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
Caption: Mechanism of action of allopurinol and its active metabolite, oxypurinol.
References
The Gold Standard in Bioanalysis: A Comparison of Analytical Method Robustness for Allopurinol using Allopurinol-13C,15N2
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Performance and Methodologies
The accurate and precise quantification of Allopurinol (B61711), a key therapeutic agent in the management of hyperuricemia and gout, is fundamental to clinical and pharmaceutical development. The robustness of the analytical method employed is a critical attribute, ensuring that minor variations in experimental conditions do not adversely impact the reliability of the results. This guide provides a comprehensive comparison of analytical methods for Allopurinol, with a particular focus on the superior robustness offered by the use of a stable isotope-labeled internal standard (SIL-IS), Allopurinol-13C,15N2.
The use of a SIL-IS is widely recognized as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This is due to the near-identical physicochemical properties of the SIL-IS to the analyte of interest. This similarity ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a highly accurate and precise correction for potential errors.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method for Allopurinol. The ideal internal standard should mimic the behavior of the analyte throughout the analytical process. This section provides a comparative summary of the performance of different internal standard strategies. While specific experimental data for this compound is not always available in the public domain, the performance characteristics can be confidently inferred from studies using other stable isotope-labeled analogs of Allopurinol, such as Allopurinol-d2.[1][2]
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Lamivudine) | No Internal Standard |
| Compensation for Matrix Effects | Excellent | Partial | None |
| Correction for Sample Preparation Variability | Excellent | Partial | None |
| Correction for Instrument Variability | Excellent | Good | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate | Low to Moderate |
| Method Robustness | High | Moderate | Low |
| Risk of Inaccurate Results | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established and validated methods for the analysis of Allopurinol in biological matrices.[1][2][3]
Method 1: LC-MS/MS with this compound as Internal Standard (Recommended)
This method is considered the gold standard for its high specificity, accuracy, and robustness.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol:water, 50:50, v/v).
-
Add 400 µL of acetonitrile (B52724) containing 1.0% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., Hypersil Gold 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Optimized for Allopurinol and this compound.
Method 2: LC-MS/MS with a Structural Analog Internal Standard (e.g., Lamivudine)
This method can provide acceptable results but is more susceptible to variability compared to the SIL-IS method.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 20 µL of Lamivudine internal standard solution (10 µg/mL).[1]
-
Add 600 µL of acetonitrile to precipitate proteins.[1]
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 or RP8 column.[3]
-
Mobile Phase: A mixture of 0.01% formic acid in water and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
MRM Transitions: Optimized for Allopurinol and Lamivudine.
Robustness Testing Protocol
Robustness testing is a critical component of method validation and is performed by introducing small, deliberate variations to the method parameters to assess the impact on the results.
1. Parameters to Vary:
-
Mobile Phase Composition: ± 2% variation in the organic solvent composition.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5°C.
-
Flow Rate: ± 10%.
-
Different Analyst/Instrument: If feasible.
2. Experimental Design:
A fractional factorial design is often employed to efficiently evaluate the effects of multiple parameter variations.
3. Acceptance Criteria:
The results (e.g., concentration of quality control samples) obtained under the varied conditions should not deviate from the nominal values by more than a predefined percentage (typically ±15%).
Visualizing Workflows and Concepts
Diagrams are powerful tools for illustrating complex analytical workflows and the principles of robust method design.
Caption: Experimental workflow for the quantification of Allopurinol.
References
Comparative Analysis of Allopurinol-13C,15N2 from Different Vendors: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and characterization of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative overview of Allopurinol-13C,15N2 from various vendors and furnishes detailed experimental protocols for its quality assessment.
This compound, a stable isotope-labeled internal standard, is critical for pharmacokinetic and metabolic studies of Allopurinol (B61711), a medication primarily used to treat hyperuricemia and gout. The accuracy of such studies hinges on the well-defined chemical and isotopic purity of the internal standard. This guide aims to assist researchers in selecting a suitable product and provides the necessary methodologies to independently verify its quality.
Vendor and Product Overview
Several vendors supply this compound for research purposes. While comprehensive Certificates of Analysis (CoA) with detailed batch-specific data are typically provided upon purchase, publicly available information on key quality attributes can be limited. The following table summarizes the available information for this compound from a selection of vendors. Researchers are encouraged to request specific CoAs from vendors for the most current and detailed information.
| Vendor | Product Code | Chemical Purity (by HPLC) | Isotopic Purity | Other Information |
| LGC Standards | TRC-A547303 | >95%[1] | Data not publicly available | API Family: Allopurinol[2] |
| Clearsynth | CS-O-03343 | Purity by HPLC mentioned[1] | Data not publicly available | Accompanied by Certificate of Analysis[1] |
| Simson Pharma | A170012 | Accompanied by Certificate of Analysis[3] | Data not publicly available | Custom Synthesis[4] |
| SynZeal | SZ-A074D03 | Supplied with detailed COA[5] | Data not publicly available | Synthesis on demand[5] |
| Allmpus | ALL-A08273 | 98%[6] | Data not publicly available | COA, HNMR, MASS, HPLC, IR, TGA analysis data will be offered along with products[6] |
| Santa Cruz Biotechnology | sc-218433 | ≥95%[7] | Data not publicly available | Biochemical for proteomics research[7] |
Note: The absence of publicly available data does not imply lower quality. Vendors typically provide detailed batch-specific data upon request or with the product.
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, independent verification of the chemical and isotopic purity of this compound is recommended. The following are detailed protocols for these analyses.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and any unlabeled or impurity-related peaks.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Formic acid in Water:Acetonitrile (98:2, v/v)[4][8] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm[9][10] |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Sample Preparation: Prepare the sample from the vendor in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the area of the main peak corresponding to this compound. Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the relative abundance of the labeled this compound compared to any unlabeled or partially labeled species.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC system for optimal separation[11] |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF)[11][12] |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Data Acquisition | Full scan mode to detect all isotopologues |
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a solvent compatible with the LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Analysis: Infuse the sample into the mass spectrometer or inject it onto the LC system.
-
Data Analysis:
-
Acquire the mass spectrum of the Allopurinol peak.
-
Identify the peak corresponding to the fully labeled this compound (m/z = 140.05 for [M+H]+).
-
Identify peaks corresponding to unlabeled Allopurinol (m/z = 137.04 for [M+H]+) and any partially labeled species.
-
Calculate the isotopic purity by dividing the peak area of the fully labeled species by the sum of the peak areas of all isotopic species and multiplying by 100.[11]
-
Workflow and Pathway Diagrams
To visualize the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Caption: Simplified Mechanism of Action of Allopurinol.
By following the outlined protocols and utilizing the provided information, researchers can confidently assess the quality of their this compound and ensure the integrity of their experimental data.
References
- 1. clearsynth.com [clearsynth.com]
- 2. allopurinol | CAS 315-30-0 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Allopurinol -Pharmaceutical Reference Standards / Impurity Standards [simsonpharma.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Allopurinol-13C,15N2
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends to their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Allopurinol-13C,15N2, a stable isotope-labeled compound, ensuring the safety of laboratory personnel and the protection of our environment.
Allopurinol, and by extension its isotopically labeled form this compound, is classified as a toxic solid and must be managed as hazardous pharmaceutical waste.[1] The stable isotopes Carbon-13 and Nitrogen-15 do not confer radioactivity, thus the disposal protocols for radioactive waste are not applicable.[] However, the chemical hazards of the parent compound remain, necessitating careful handling and disposal to mitigate risks and adhere to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] All waste materials must be disposed of in accordance with national, state, and local regulations.[1] Crucially, prevent this compound from entering drains or water systems.[1]
Quantitative Data Summary
While specific quantitative regulatory limits for this compound are not broadly published, the following table summarizes key hazard information based on the parent compound, allopurinol, which dictates its handling and disposal requirements.
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Toxic if swallowed. | Ingestion |
| Skin Sensitization | May cause an allergic skin reaction. | Skin Contact |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Ingestion |
This data is based on the toxicological profile of the unlabeled parent compound, allopurinol.
Detailed Disposal Protocol
The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical waste disposal service.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: Treat all this compound waste as hazardous pharmaceutical waste.[1][3]
-
Segregation: Keep this compound waste separate from general laboratory trash and other chemical waste streams to prevent cross-contamination.[1] Since it is a stable isotope-labeled compound, it should be segregated from radioactive waste.[]
Step 2: Proper Containerization
-
Original Containers: Whenever possible, store the waste in its original container.[1]
-
Waste Containers: If the original container is not available or suitable, use a designated, leak-proof, and sealable hazardous waste container.[1] For professional settings, black containers are often used for hazardous pharmaceutical waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include appropriate hazard symbols.[1]
Step 3: Waste Collection and Storage
-
Solid Waste: Collect all solid waste, including unused product and contaminated materials (e.g., weigh boats, contaminated paper towels), in the designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste. Collect this waste in a separate, sealed, and properly labeled container. The label must identify all chemical constituents, including the solvent.
-
Empty Containers: Uncleaned, empty containers should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[4]
-
Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures and to arrange for pickup by an approved licensed chemical waste disposal service.[1]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
